molecular formula C7H6ClN3 B8010134 5-Chloro-3-methyl-1H-pyrazolo[3,4-b]pyridine

5-Chloro-3-methyl-1H-pyrazolo[3,4-b]pyridine

Cat. No.: B8010134
M. Wt: 167.59 g/mol
InChI Key: ZBYHTZOEKACYNO-UHFFFAOYSA-N
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Description

5-Chloro-3-methyl-1H-pyrazolo[3,4-b]pyridine is a useful research compound. Its molecular formula is C7H6ClN3 and its molecular weight is 167.59 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

5-chloro-3-methyl-2H-pyrazolo[3,4-b]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClN3/c1-4-6-2-5(8)3-9-7(6)11-10-4/h2-3H,1H3,(H,9,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBYHTZOEKACYNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C=C(C=NC2=NN1)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Medicinal Chemistry Applications of 5-Chloro-3-methyl-1H-pyrazolo[3,4-b]pyridine Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 5-Chloro-3-methyl-1H-pyrazolo[3,4-b]pyridine scaffold represents a "privileged structure" in modern drug discovery, particularly within the realm of kinase inhibition. Structurally isomeric to the purine core of ATP, this bicyclic heteroaromatic system offers a robust template for designing Type I and Type II kinase inhibitors. Its intrinsic ability to form bidentate hydrogen bonds with the kinase hinge region, combined with the metabolic stability conferred by the pyridine ring and the specific electronic modulation of the 5-chloro substituent, makes it a cornerstone in oncology and immuno-oncology research. This guide provides a technical deep-dive into the synthesis, structure-activity relationships (SAR), and therapeutic applications of this versatile scaffold.

Chemical Structure and Properties[1][2][3][4][5][6][7][8]

Structural Architecture

The scaffold consists of a pyrazole ring fused to a pyridine ring.[1] The numbering system is critical for accurate SAR discussion.

  • Core: 1H-pyrazolo[3,4-b]pyridine.[1][2][3]

  • Substituents:

    • C3-Methyl: Fills the hydrophobic pocket near the gatekeeper residue in kinase active sites.

    • C5-Chloro: Provides a handle for cross-coupling (e.g., Suzuki-Miyaura) and modulates the pKa of the pyridine nitrogen, enhancing metabolic stability and lipophilicity.

    • N1-H: Acts as a hydrogen bond donor to the hinge region (e.g., Glu residue).

    • N7: Acts as a hydrogen bond acceptor from the hinge region (e.g., backbone NH).

Physicochemical Profile (Calculated)
PropertyValue (Approx.)Significance
MW 167.59 g/mol Fragment-like, ideal for FBDD (Fragment-Based Drug Discovery).
cLogP 1.8 - 2.1Good membrane permeability; allows room for polar appendages.
H-Bond Donors 1 (NH)Critical for hinge binding.
H-Bond Acceptors 2 (N)Interaction with solvent or protein backbone.
PSA ~28 ŲHigh oral bioavailability potential.

Synthetic Strategies

The synthesis of the this compound core generally follows two major retrosynthetic disconnections: Fusion of the Pyridine Ring (Method A) or Fusion of the Pyrazole Ring (Method B).

Method A: Condensation of 5-Aminopyrazoles (Preferred)

This route is highly convergent and allows for the pre-installation of the C3-methyl group.

  • Starting Material: 5-Amino-3-methylpyrazole.[4]

  • Reagent: 2-Chloromalonaldehyde (or a synthetic equivalent like 2-chloro-3-oxopropanoate esters, though the latter yields the pyridinone which requires aromatization).

  • Mechanism: Michael addition followed by cyclocondensation.

Method B: Cyclization of Functionalized Pyridines

This route is useful when the pyridine core with complex substitution at C5 is readily available.

  • Starting Material: 2,5-Dichloro-3-acetylpyridine.

  • Reagent: Hydrazine hydrate.[5][6][7]

  • Mechanism: SNAr displacement of the 2-chloro group by hydrazine, followed by intramolecular condensation with the acetyl group.

Detailed Protocol: Synthesis of this compound

Based on optimized procedures for pyrazolopyridines (e.g., Method B adaptation).

Reagents: 2,5-Dichloro-3-acetylpyridine (1.0 equiv), Hydrazine hydrate (5.0 equiv), Ethanol (0.5 M).

Step-by-Step Methodology:

  • Charge: To a dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2,5-dichloro-3-acetylpyridine (10 mmol, 1.90 g) and absolute ethanol (20 mL).

  • Addition: Dropwise add hydrazine hydrate (50 mmol, 2.4 mL, 64% solution) at room temperature. Caution: Exothermic reaction.

  • Reflux: Heat the mixture to reflux (80 °C) for 4–6 hours. Monitor reaction progress by TLC (30% EtOAc/Hexanes) or LC-MS.

  • Work-up: Cool the reaction mixture to room temperature. The product often precipitates as a solid.

  • Isolation: Pour the mixture into ice-cold water (100 mL). Stir for 15 minutes. Filter the precipitate under vacuum.

  • Purification: Wash the filter cake with cold water (2 x 20 mL) and minimal cold ethanol. Recrystallize from ethanol/water if necessary.

  • Yield: Expect 75–85% yield of a pale yellow/off-white solid.

Medicinal Chemistry & SAR

The this compound scaffold is a versatile template. The following diagram illustrates the key vectors for optimization.

SAR_Map Core 5-Chloro-3-methyl-1H- pyrazolo[3,4-b]pyridine N1 N1 Position (Solvent Front) Core->N1 Alkylation/Arylation Modulates solubility & PK C3 C3 Position (Gatekeeper) Core->C3 Methyl group Fits small hydrophobic pocket C5 C5 Position (Selectivity/Potency) Core->C5 Chlorine atom Halogen bond or Cross-coupling handle N7 N7 Position (Hinge Acceptor) Core->N7 Essential for ATP-mimetic binding N1_Detail Large groups here access solvent channel (e.g., Piperazines) N1->N1_Detail C5_Detail Suzuki coupling introduces aryl/heteroaryl rings for specificity C5->C5_Detail

Caption: SAR Map highlighting the functional vectors of the scaffold. N1 and C5 are the primary sites for diversification.

Key Interactions
  • Hinge Binding: The N1-H and N7 form a donor-acceptor pair that mimics the Adenine of ATP, binding to the kinase hinge region (e.g., Valine, Alanine backbone).

  • Gatekeeper Compatibility: The C3-methyl group is small enough to fit kinases with small-to-medium gatekeeper residues (e.g., Threonine in T315, Methionine in T790M).

  • Halogen Bonding: The C5-chloro substituent can engage in halogen bonding interactions with carbonyl oxygens in the binding pocket or fill a lipophilic cleft.

Therapeutic Applications (Case Studies)

Case Study 1: TRK Inhibitors (Oncology)

Tropomyosin Receptor Kinases (TRKA/B/C) are drivers in various cancers via NTRK gene fusions.

  • Application: Derivatives of the pyrazolo[3,4-b]pyridine scaffold have been designed to overcome resistance to first-generation inhibitors like Larotrectinib.

  • Mechanism: The scaffold binds in the ATP pocket. Substitution at C5 (via Suzuki coupling) with a substituted phenyl or heteroaryl group extends into the hydrophobic back-pocket, enhancing affinity.

  • Key Result: Compound C03 (Reference 1.[8]4) showed IC50 = 56 nM against TRKA and selectivity over FAK and PLK4.

Case Study 2: TBK1 Inhibitors (Immuno-oncology)

TANK-binding kinase 1 (TBK1) is a key node in innate immunity.

  • Application: Optimization of the scaffold led to Compound 15y , a potent TBK1 inhibitor (IC50 = 0.2 nM).

  • Optimization: The 5-chloro group was critical. Replacing it with hydrogen led to loss of potency, while replacing with larger groups affected the tilt of the molecule in the active site.

  • Outcome: Improved selectivity against the closely related IKK

    
    .
    
Case Study 3: Antibacterial Hybrids
  • Application: Molecular hybrids of pyrazolo[3,4-b]pyridine and 1,2,3-triazoles.[9]

  • Target: Staphylococcus aureus (MRSA) and Klebsiella pneumoniae.

  • Strategy: The scaffold acts as the core recognition element, while the triazole arm (attached at N1 or C5) penetrates the bacterial cell wall or binds to bacterial gyrase.

Experimental Protocol: In Vitro Kinase Assay (TRKA)

Objective: Determine the IC50 of a this compound derivative against TRKA.

Materials:

  • Recombinant Human TRKA Kinase Domain.

  • Substrate: Poly(Glu, Tyr) 4:1.

  • ATP (10

    
    M, near Km).
    
  • 
    P-ATP or ADP-Glo™ Reagent (Promega).
    
  • Test Compound (dissolved in DMSO).

Workflow:

  • Preparation: Dilute TRKA enzyme in Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

  • Incubation: Mix enzyme (2 nM final) with Test Compound (serial dilutions, 1 nM to 10

    
    M) in a 384-well plate. Incubate for 15 min at RT to allow equilibrium binding.
    
  • Reaction Start: Add ATP/Substrate mix. Final volume 10

    
    L.
    
  • Reaction: Incubate at RT for 60 minutes.

  • Detection (ADP-Glo):

    • Add 10

      
      L ADP-Glo Reagent (terminates reaction, depletes remaining ATP). Incubate 40 min.
      
    • Add 20

      
      L Kinase Detection Reagent (converts ADP to ATP -> Luciferase light). Incubate 30 min.
      
  • Read: Measure Luminescence on a plate reader (e.g., EnVision).

  • Analysis: Plot RLU vs. log[Concentration]. Fit to a sigmoidal dose-response curve (Variable Slope) to calculate IC50.

References

  • Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry.

  • Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. RSC Medicinal Chemistry.

  • 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules.

  • Molecular Hybrids of Pyrazolo[3,4-b]pyridine and Triazole: Design, Synthesis and In Vitro Antibacterial Studies. Molecules.

  • Straightforward and Efficient Protocol for the Synthesis of Pyrazolo[4,3-b]pyridines and Indazoles. Molecules.

Sources

The Versatility of the 5-Chloro-3-methyl-1H-pyrazolo[3,4-b]pyridine Scaffold: A Technical Guide to Kinase Inhibition and Biological Targeting

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Prominence of the Pyrazolo[3,4-b]pyridine Core in Kinase Inhibitor Discovery

The 1H-pyrazolo[3,4-b]pyridine scaffold has emerged as a privileged structure in medicinal chemistry, particularly in the design of potent and selective kinase inhibitors.[1] Its structural resemblance to the purine core of ATP enables it to effectively compete for the ATP-binding site of a wide array of protein kinases. The specific derivative, 5-Chloro-3-methyl-1H-pyrazolo[3,4-b]pyridine, serves as a crucial starting point for the synthesis of a multitude of kinase inhibitors with diverse therapeutic potential. The strategic placement of the chloro and methyl groups on the pyrazolo[3,4-b]pyridine core provides a foundation for further chemical modifications, allowing for the fine-tuning of potency, selectivity, and pharmacokinetic properties. This in-depth technical guide will explore the key biological targets of compounds derived from this scaffold, with a focus on their kinase inhibition profiles. We will delve into the downstream signaling pathways affected by these inhibitors and provide detailed, field-proven experimental protocols for their characterization.

Key Biological Targets and Kinase Inhibition Profiles

Derivatives of the this compound core have demonstrated inhibitory activity against a broad spectrum of protein kinases implicated in various diseases, most notably cancer and inflammatory disorders. The versatility of this scaffold allows for the development of inhibitors targeting several major kinase families.

TANK-Binding Kinase 1 (TBK1): An Emerging Target in Immuno-oncology and Inflammation

TANK-Binding Kinase 1 (TBK1) is a non-canonical IκB kinase that plays a pivotal role in innate immunity, neuroinflammation, and oncogenesis.[2] The development of potent and selective TBK1 inhibitors is a significant area of research. A series of 1H-pyrazolo[3,4-b]pyridine derivatives have been identified as potent TBK1 inhibitors, with some compounds exhibiting IC50 values in the low nanomolar range.[2] These inhibitors have been shown to effectively suppress the TBK1 downstream interferon (IFN) signaling pathway in cellular models.[2]

TBK1 Signaling Pathway

TBK1_Signaling_Pathway cluster_upstream Upstream Activation cluster_tbk1 TBK1 Complex cluster_downstream Downstream Signaling Viral/Bacterial PAMPs Viral/Bacterial PAMPs TLRs/RLRs TLRs/RLRs Viral/Bacterial PAMPs->TLRs/RLRs Cytosolic DNA/RNA Cytosolic DNA/RNA cGAS/STING cGAS/STING Cytosolic DNA/RNA->cGAS/STING TBK1 TBK1 cGAS/STING->TBK1 Activation TLRs/RLRs->TBK1 Activation Adaptor Proteins (TANK, NAP1, SINTBAD) Adaptor Proteins (TANK, NAP1, SINTBAD) TBK1->Adaptor Proteins (TANK, NAP1, SINTBAD) IRF3 IRF3 TBK1->IRF3 Phosphorylation NF-κB NF-κB TBK1->NF-κB Activation Type I IFN Production (IFN-α, IFN-β) Type I IFN Production (IFN-α, IFN-β) IRF3->Type I IFN Production (IFN-α, IFN-β) Inflammatory Cytokines Inflammatory Cytokines NF-κB->Inflammatory Cytokines

Caption: TBK1 signaling cascade.

Cyclin-Dependent Kinases (CDKs): Regulators of the Cell Cycle

Cyclin-Dependent Kinases (CDKs) are a family of protein kinases that are central to the regulation of the cell cycle. Their dysregulation is a hallmark of many cancers. Derivatives of the pyrazolo[3,4-b]pyridine scaffold have been synthesized and evaluated as CDK inhibitors, with some showing potent and selective activity against CDK1 and CDK5.[3][4][5] These compounds have demonstrated the ability to inhibit the proliferation of human tumor cells in vitro.[3][4]

CDK Signaling in Cell Cycle Progression

CDK_Signaling_Pathway cluster_G1 G1 Phase cluster_S S Phase cluster_G2M G2/M Phase Cyclin D Cyclin D CDK4/6 CDK4/6 Cyclin D->CDK4/6 Rb Rb CDK4/6->Rb Phosphorylation (inactivation) E2F E2F Rb->E2F Inhibition Cyclin E Cyclin E E2F->Cyclin E Transcription CDK2_E CDK2 Cyclin E->CDK2_E DNA Replication DNA Replication CDK2_E->DNA Replication Cyclin A Cyclin A CDK2_A CDK2 Cyclin A->CDK2_A Cyclin B Cyclin B CDK1 CDK1 Cyclin B->CDK1 Mitosis Mitosis CDK1->Mitosis

Caption: Overview of CDK-mediated cell cycle control.

Glycogen Synthase Kinase 3 (GSK-3): A Multifunctional Kinase

Glycogen Synthase Kinase 3 (GSK-3) is a serine/threonine kinase that is implicated in a wide range of cellular processes, including metabolism, cell proliferation, and neuronal function. Its dysregulation has been linked to diseases such as Alzheimer's disease and cancer. Certain 3,6-diamino-1H-pyrazolo[3,4-b]pyridine derivatives have shown inhibitory activity against GSK-3, suggesting their potential as therapeutic agents for these conditions.[5][6]

GSK-3 Signaling Pathways

GSK3_Signaling_Pathway cluster_Wnt Wnt Signaling cluster_Insulin Insulin Signaling Wnt Wnt Frizzled Frizzled Wnt->Frizzled Dishevelled Dishevelled Frizzled->Dishevelled GSK3_Wnt GSK-3 Dishevelled->GSK3_Wnt Inhibition β-catenin β-catenin GSK3_Wnt->β-catenin Phosphorylation (degradation) Gene Transcription Gene Transcription β-catenin->Gene Transcription Insulin Insulin Insulin Receptor Insulin Receptor Insulin->Insulin Receptor PI3K PI3K Insulin Receptor->PI3K Akt Akt PI3K->Akt GSK3_Insulin GSK-3 Akt->GSK3_Insulin Inhibition Glycogen Synthase Glycogen Synthase GSK3_Insulin->Glycogen Synthase Phosphorylation (inactivation)

Caption: Dual roles of GSK-3 in Wnt and Insulin signaling.

Tropomyosin Receptor Kinases (TRKs): Key Players in Neuronal Function and Cancer

The Tropomyosin Receptor Kinase (TRK) family of receptor tyrosine kinases (TRKA, TRKB, and TRKC) are essential for the development and function of the nervous system.[7][8] Aberrant TRK signaling, often due to gene fusions, is a known driver of various cancers. Pyrazolo[3,4-b]pyridine derivatives have been developed as potent pan-TRK inhibitors, demonstrating low nanomolar IC50 values against TRKA.[7][8][9] These compounds have shown promising anti-proliferative activity in cancer cell lines with TRK fusions.[7][8]

TRK Signaling Pathway

TRK_Signaling_Pathway cluster_ligand Ligand Binding cluster_receptor Receptor Activation cluster_downstream Downstream Pathways Neurotrophins (NGF, BDNF, NT-3) Neurotrophins (NGF, BDNF, NT-3) TRK Receptor (A, B, C) TRK Receptor (A, B, C) Neurotrophins (NGF, BDNF, NT-3)->TRK Receptor (A, B, C) Dimerization & Autophosphorylation Dimerization & Autophosphorylation TRK Receptor (A, B, C)->Dimerization & Autophosphorylation RAS-MAPK Pathway RAS-MAPK Pathway Dimerization & Autophosphorylation->RAS-MAPK Pathway PI3K-Akt Pathway PI3K-Akt Pathway Dimerization & Autophosphorylation->PI3K-Akt Pathway PLCγ Pathway PLCγ Pathway Dimerization & Autophosphorylation->PLCγ Pathway Cell Survival, Proliferation, Differentiation Cell Survival, Proliferation, Differentiation RAS-MAPK Pathway->Cell Survival, Proliferation, Differentiation PI3K-Akt Pathway->Cell Survival, Proliferation, Differentiation PLCγ Pathway->Cell Survival, Proliferation, Differentiation

Caption: TRK receptor signaling pathways.

Fibroblast Growth Factor Receptors (FGFRs): Mediators of Development and Angiogenesis

The Fibroblast Growth Factor Receptor (FGFR) family of receptor tyrosine kinases is involved in a multitude of cellular processes, including embryonic development, tissue repair, and angiogenesis. Dysregulation of FGFR signaling is implicated in various cancers. The 1H-pyrazolo[3,4-b]pyridine scaffold has been utilized to develop selective and potent FGFR inhibitors.[10]

FGFR Signaling Cascade

FGFR_Signaling_Pathway cluster_ligand Ligand Binding cluster_receptor Receptor Activation cluster_downstream Downstream Pathways FGFs FGFs FGFR FGFR FGFs->FGFR Heparan Sulfate Heparan Sulfate Heparan Sulfate->FGFR Dimerization & Autophosphorylation Dimerization & Autophosphorylation FGFR->Dimerization & Autophosphorylation FRS2 FRS2 Dimerization & Autophosphorylation->FRS2 PLCγ Pathway PLCγ Pathway Dimerization & Autophosphorylation->PLCγ Pathway RAS-MAPK Pathway RAS-MAPK Pathway FRS2->RAS-MAPK Pathway PI3K-Akt Pathway PI3K-Akt Pathway FRS2->PI3K-Akt Pathway Cell Proliferation, Migration, Angiogenesis Cell Proliferation, Migration, Angiogenesis RAS-MAPK Pathway->Cell Proliferation, Migration, Angiogenesis PI3K-Akt Pathway->Cell Proliferation, Migration, Angiogenesis PLCγ Pathway->Cell Proliferation, Migration, Angiogenesis

Caption: FGFR signaling network.

MAPK-Interacting Kinases (MNK1/2): Regulators of Protein Synthesis

MAPK-interacting kinases 1 and 2 (MNK1 and MNK2) are key regulators of mRNA translation and are implicated in cancer progression.[11][12] The pyrazolo[3,4-b]pyridin-3-amine scaffold has been explored for the development of MNK inhibitors.[13]

MNK1/2 Signaling Pathway

MNK_Signaling_Pathway cluster_upstream Upstream Activation cluster_mnk MNK Activation cluster_downstream Downstream Effects Growth Factors, Stress Growth Factors, Stress RAS-RAF-MEK-ERK Pathway RAS-RAF-MEK-ERK Pathway Growth Factors, Stress->RAS-RAF-MEK-ERK Pathway p38 MAPK Pathway p38 MAPK Pathway Growth Factors, Stress->p38 MAPK Pathway MNK1/2 MNK1/2 RAS-RAF-MEK-ERK Pathway->MNK1/2 Activation p38 MAPK Pathway->MNK1/2 Activation eIF4E eIF4E MNK1/2->eIF4E Phosphorylation mRNA Translation mRNA Translation eIF4E->mRNA Translation Protein Synthesis Protein Synthesis mRNA Translation->Protein Synthesis Cell Proliferation & Survival Cell Proliferation & Survival Protein Synthesis->Cell Proliferation & Survival

Caption: The MNK1/2 signaling axis.

Monopolar Spindle 1 (Mps1) Kinase: A Guardian of Mitosis

Monopolar spindle 1 (Mps1) kinase is a critical component of the spindle assembly checkpoint, ensuring accurate chromosome segregation during mitosis. It is an attractive target for cancer therapy. Pyrazolo[3,4-b]pyridine-based compounds have been identified as novel and potent Mps1 inhibitors, with one representative compound exhibiting an IC50 value of 2.596 nM.[14][15]

Mps1 in Mitotic Checkpoint Control

Mps1_Signaling_Pathway cluster_mitosis Mitosis cluster_mps1 Mps1 Activation cluster_sac Spindle Assembly Checkpoint (SAC) Unattached Kinetochores Unattached Kinetochores Mps1 Mps1 Unattached Kinetochores->Mps1 Recruitment & Activation MAD2, BUBR1, BUB3 MAD2, BUBR1, BUB3 Mps1->MAD2, BUBR1, BUB3 Phosphorylation Mitotic Checkpoint Complex (MCC) Mitotic Checkpoint Complex (MCC) MAD2, BUBR1, BUB3->Mitotic Checkpoint Complex (MCC) APC/C APC/C Mitotic Checkpoint Complex (MCC)->APC/C Inhibition Anaphase Anaphase APC/C->Anaphase Progression

Caption: Role of Mps1 in the spindle assembly checkpoint.

PI3K/mTOR Pathway: A Central Hub for Cell Growth and Survival

The Phosphoinositide 3-kinase (PI3K)/mammalian Target of Rapamycin (mTOR) pathway is a critical signaling network that regulates cell growth, proliferation, and survival. Its aberrant activation is a frequent event in cancer. A derivative of the 1H-pyrazolo[3,4-b]pyridine scaffold has been identified as a highly potent PI3K/mTOR dual inhibitor, demonstrating significant anti-leukemic activity.[16]

PI3K/Akt/mTOR Signaling Pathway

PI3K_mTOR_Signaling_Pathway cluster_upstream Upstream Activation cluster_pi3k_akt PI3K/Akt Axis cluster_mtor mTOR Complexes Growth Factors Growth Factors RTKs RTKs Growth Factors->RTKs PI3K PI3K RTKs->PI3K Activation PIP3 PIP3 PI3K->PIP3 PIP2 -> PIP3 PIP2 PIP2 Akt Akt PIP3->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation S6K1 S6K1 mTORC1->S6K1 Phosphorylation 4E-BP1 4E-BP1 mTORC1->4E-BP1 Phosphorylation mTORC2 mTORC2 mTORC2->Akt Activation Cell Growth, Proliferation, Survival Cell Growth, Proliferation, Survival S6K1->Cell Growth, Proliferation, Survival 4E-BP1->Cell Growth, Proliferation, Survival Inhibition of translation inhibitor

Caption: The PI3K/Akt/mTOR signaling network.

Experimental Protocols for Kinase Inhibition Assessment

The characterization of kinase inhibitors derived from the this compound scaffold requires robust and reliable experimental methodologies. The following protocols provide detailed, step-by-step procedures for assessing both the biochemical and cellular activity of these compounds.

Biochemical Kinase Inhibition Assays

The ADP-Glo™ Kinase Assay is a luminescent ADP detection assay that provides a universal method for measuring kinase activity by quantifying the amount of ADP produced during a kinase reaction.[6][17][18][19]

Experimental Workflow: ADP-Glo™ Kinase Assay

Caption: General workflow for Western blotting.

Protocol:

  • Cell Treatment and Lysis:

    • Treat cells with the pyrazolo[3,4-b]pyridine inhibitor at various concentrations and for different time points.

    • Wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

  • Protein Quantification:

    • Determine the protein concentration of the lysates using a standard protein assay (e.g., BCA assay).

  • SDS-PAGE and Protein Transfer:

    • Load equal amounts of protein onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.

    • Transfer the separated proteins to a nitrocellulose or PVDF membrane.

  • Immunoblotting:

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST) for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific for the phosphorylated form of the downstream target of interest overnight at 4°C.

    • Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection:

    • Wash the membrane again with TBST and then detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.

    • To ensure equal protein loading, strip the membrane and re-probe with an antibody against the total form of the protein or a housekeeping protein (e.g., β-actin or GAPDH).

Conclusion and Future Perspectives

The this compound scaffold represents a highly versatile and valuable starting point for the development of a wide range of kinase inhibitors. The demonstrated activity of its derivatives against key kinases involved in cancer and inflammation underscores its significance in modern drug discovery. The ability to systematically modify this core structure allows for the optimization of potency, selectivity, and pharmacokinetic profiles, paving the way for the development of novel therapeutics. The experimental protocols detailed in this guide provide a robust framework for the comprehensive evaluation of these compounds, from initial biochemical screening to cellular characterization. As our understanding of the complex signaling networks that drive disease continues to evolve, the strategic application of privileged scaffolds like this compound will undoubtedly remain a cornerstone of targeted drug development.

References

  • Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. (2022). Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1485-1501. [Link]

  • Synthesis and biological evaluation of 3,6-diamino-1H-pyrazolo[3,4-b]pyridine derivatives as protein kinase inhibitors. (2009). Bioorganic & Medicinal Chemistry Letters, 19(16), 4566-4569. [Link]

  • ADP-Glo™ Assay Formats and Step-By-Step Protocol | Download Table. ResearchGate. [Link]

  • The MTT Assay: A Valuable Tool for Measuring Cell Viability. Creative Diagnostics. [Link]

  • MTT Cell Assay Protocol. [Link]

  • Promega ADP-Glo kinase assay. BMG LABTECH. [Link]

  • In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. International Journal of Pharmaceutical Research and Applications (IJPRA). [Link]

  • CellTiter-Glo® Luminescent Cell Viability Assay. [Link]

  • Modulating Signaling Activities with Activators & Inhibitors for Western Blot Experiments. (2021, November 4). [Video]. YouTube. [Link]

  • Synthesis and evaluation of pyrazolo[3,4-b]pyridine CDK1 inhibitors as anti-tumor agents. (2007). Bioorganic & Medicinal Chemistry Letters, 17(15), 4297-4302. [Link]

  • Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. (2022). RSC Medicinal Chemistry, 13(10), 1221-1230. [Link]

  • Western Blotting Protocol. (2013, May 1). [Video]. YouTube. [Link]

  • Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity. (2023). Molecules, 28(23), 7808. [Link]

  • Design, synthesis and molecular docking of Pyrazolo[3,4-b]pyridine derivatives as potential CDK2 pathway inhibitors in colorectal cancer cells. (2025). Bioorganic Chemistry, 168, 109335. [Link]

  • Design, synthesis and biological evaluation of pyrazolo[3,4- b ]pyridine derivatives as TRK inhibitors | Request PDF. ResearchGate. [Link]

Sources

The Architecture of Interaction: A Pharmacophore-Based Approach to 5-Chloro-3-methyl-1H-pyrazolo[3,4-b]pyridine Analogs in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Decoding the Molecular Blueprint for Therapeutic Innovation

In the landscape of modern medicinal chemistry, the pyrazolo[3,4-b]pyridine scaffold has emerged as a "privileged" structure, a framework upon which a multitude of biologically active molecules are built.[1][2] Its inherent structural features, a fusion of pyrazole and pyridine rings, grant it the ability to interact with a wide array of biological targets, including kinases, which are pivotal in cellular signaling and often dysregulated in diseases like cancer.[3][4][5] This guide delves into the pharmacophore analysis of a specific subset of this family: the 5-Chloro-3-methyl-1H-pyrazolo[3,4-b]pyridine analogs. Our objective is to move beyond a mere recitation of protocols and instead, to illuminate the scientific reasoning that underpins the process of pharmacophore modeling—a powerful computational technique to distill the essential three-dimensional arrangement of chemical features required for biological activity.[6][7] This document is intended for researchers, scientists, and drug development professionals who seek to leverage these computational methods to accelerate the discovery of novel therapeutics.

The Pyrazolo[3,4-b]pyridine Core: A Foundation for Kinase Inhibition

The 1H-pyrazolo[3,4-b]pyridine core is a bioisostere of purine, a fundamental component of nucleic acids and a key player in cellular energetics and signaling. This structural mimicry allows pyrazolopyridine derivatives to effectively compete with endogenous ligands, such as ATP, for the binding sites of enzymes, particularly kinases.[3] The 5-chloro-3-methyl substitution pattern provides a specific chemical starting point, with the chloro group at position 5 offering a potential vector for further chemical modification and the methyl group at position 3 influencing the electronic and steric properties of the pyrazole ring. The exploration of analogs based on this core is a rational approach to developing potent and selective inhibitors for various kinases implicated in human diseases.[5][8]

The Pharmacophore Hypothesis: A Ligand-Centric Approach

In the absence of a high-resolution crystal structure of a target protein with a bound ligand, a ligand-based pharmacophore model is the preferred strategy.[9][10] This approach leverages the collective chemical information from a set of known active molecules to construct a three-dimensional hypothesis of the essential interaction features.

Curating the Dataset: The Foundation of a Robust Model

The predictive power of a pharmacophore model is fundamentally dependent on the quality and diversity of the input data. The initial and most critical step is the careful selection of a training set of this compound analogs with a range of biological activities against a specific target (e.g., a particular kinase).

Table 1: Hypothetical Dataset of this compound Analogs and their Kinase Inhibitory Activity

Compound IDR1-substituentR2-substituentIC50 (nM)Activity Class
ANA-01 HPhenyl15Active
ANA-02 H4-Methoxyphenyl10Active
ANA-03 H4-Chlorophenyl25Active
ANA-04 HPyridin-4-yl50Moderately Active
ANA-05 HCyclohexyl500Inactive
ANA-06 MethylPhenyl8Active
ANA-07 Methyl4-Methoxyphenyl5Active
ANA-08 Methyl4-Chlorophenyl18Active
ANA-09 MethylPyridin-4-yl40Moderately Active
ANA-10 MethylCyclohexyl>1000Inactive

Note: This data is illustrative to demonstrate the principles of dataset selection.

Generating the Pharmacophore Model: Identifying the Key Features

The generation of the pharmacophore model involves the identification of common chemical features among the most active compounds and their spatial arrangement. These features typically include:

  • Hydrogen Bond Acceptors (HBA): Electronegative atoms (e.g., N, O) that can accept a hydrogen bond.

  • Hydrogen Bond Donors (HBD): Hydrogen atoms bonded to electronegative atoms.

  • Hydrophobic (HY): Non-polar groups that can engage in hydrophobic interactions.

  • Aromatic Rings (AR): Planar, cyclic, conjugated systems.

  • Positive/Negative Ionizable (PI/NI): Groups that are likely to be charged at physiological pH.

Based on the structure-activity relationship (SAR) data from the literature for pyrazolo[3,4-b]pyridine kinase inhibitors, we can hypothesize a pharmacophore model. For instance, the pyrazole N-H is often crucial for activity, and substitutions on appended phenyl rings significantly modulate potency.[8]

A plausible pharmacophore model for kinase inhibition by this scaffold would likely include:

  • A Hydrogen Bond Donor corresponding to the N1-H of the pyrazole ring.

  • A Hydrogen Bond Acceptor from one of the nitrogen atoms in the pyridine ring.

  • A Hydrophobic/Aromatic feature from the 3-methyl group.

  • An Aromatic Ring feature from a substituted phenyl group at another position.

  • A Hydrophobic feature from the 5-chloro substituent.

G cluster_model Hypothetical Pharmacophore Model HBD HBD HBA HBA HBD->HBA HY_Me HY HBD->HY_Me AR AR HBA->AR HY_Cl HY AR->HY_Cl

A hypothetical pharmacophore model for this compound analogs.

Rigorous Validation: Ensuring the Predictive Power of the Model

A pharmacophore model is only as valuable as its ability to distinguish between active and inactive compounds.[11][12] Therefore, rigorous validation is a non-negotiable step in the workflow.

Internal Validation: The Test Set

A subset of known compounds that were not used in the model generation (the test set) is used to assess the model's predictive accuracy. The model should be able to correctly classify the majority of the active compounds in the test set as "hits" and the inactive compounds as "non-hits."[11]

External Validation: The Decoy Set

A more stringent validation involves screening a "decoy set"—a large collection of molecules with similar physicochemical properties to the active compounds but with different topologies. A robust pharmacophore model should have a low hit rate for the decoy set, demonstrating its ability to avoid false positives.[11]

Statistical Metrics for Validation

Several statistical metrics are employed to quantify the performance of the pharmacophore model, including:

  • Enrichment Factor (EF): Measures how many more active compounds are found in the hit list compared to a random selection.

  • Receiver Operating Characteristic (ROC) Curve: A graphical plot that illustrates the diagnostic ability of a binary classifier system as its discrimination threshold is varied.[12] The area under the ROC curve (AUC) is a key indicator of model quality.

Virtual Screening: Prospecting for Novel Leads

Once validated, the pharmacophore model serves as a 3D query for searching large compound libraries (e.g., ZINC, Enamine) to identify novel molecules that possess the desired pharmacophoric features.[1][13] This in silico screening process can efficiently filter millions of compounds down to a manageable number of promising candidates for experimental testing.

G start Validated Pharmacophore Model vs Virtual Screening start->vs db Large Compound Database (e.g., ZINC, Enamine) db->vs filter1 Pharmacophore Fit Scoring vs->filter1 filter2 ADME/Tox Filtering filter1->filter2 hits Prioritized Hit List filter2->hits exp_val Experimental Validation hits->exp_val

Workflow for pharmacophore-based virtual screening.

Experimental Validation: From Virtual Hits to Tangible Leads

The ultimate validation of the virtual screening campaign lies in the experimental confirmation of the biological activity of the identified hits. For kinase inhibitors, this typically involves in vitro kinase assays.

Protocol: In Vitro Kinase Inhibition Assay

This protocol outlines a common luminescence-based assay to determine the inhibitory potency of the virtual screening hits.[14]

  • Compound Preparation:

    • Dissolve the test compounds in 100% DMSO to create a 10 mM stock solution.

    • Perform serial dilutions in an appropriate assay buffer to achieve a range of test concentrations.

  • Kinase Reaction:

    • In a 384-well plate, add the kinase, a specific peptide substrate, and ATP to the assay buffer.

    • Add the diluted test compounds to the wells. Include positive controls (known inhibitors) and negative controls (DMSO vehicle).

    • Incubate the plate at 30°C for a specified time (e.g., 60 minutes) to allow the kinase reaction to proceed.

  • Detection:

    • Add a luminescence-based ATP detection reagent (e.g., Kinase-Glo®). This reagent measures the amount of ATP remaining in the reaction.

    • Incubate at room temperature to allow the luminescent signal to stabilize.

  • Data Acquisition and Analysis:

    • Measure the luminescence signal using a plate reader.

    • Calculate the percent inhibition for each compound concentration relative to the controls.

    • Determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) by fitting the data to a dose-response curve.

ADME/Tox Profiling: Assessing Drug-Likeness

A potent compound is not necessarily a good drug candidate. Early assessment of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME/Tox) properties is crucial to avoid costly late-stage failures.[15][16] Computational tools can provide initial predictions for key parameters.[17][18][19]

Table 2: Key In Silico ADME/Tox Parameters for Consideration

PropertyDesired Range/ValueImportance
Molecular Weight < 500 DaOral bioavailability (Lipinski's Rule of 5)
LogP < 5Lipophilicity and permeability (Lipinski's Rule of 5)
H-Bond Donors < 5Permeability (Lipinski's Rule of 5)
H-Bond Acceptors < 10Permeability (Lipinski's Rule of 5)
Aqueous Solubility HighAbsorption
CYP450 Inhibition LowAvoidance of drug-drug interactions
hERG Inhibition LowReduced risk of cardiotoxicity

Conclusion: A Synergistic Approach to Drug Discovery

The pharmacophore analysis of this compound analogs exemplifies a rational, hypothesis-driven approach to modern drug discovery. By integrating computational modeling with experimental validation, researchers can navigate the vast chemical space with greater efficiency and precision. This guide has outlined a comprehensive workflow, from the foundational principles of pharmacophore modeling to the practicalities of virtual screening and experimental validation. The ultimate goal is to accelerate the identification of novel, potent, and safe therapeutic agents that can address unmet medical needs. The journey from a privileged scaffold to a life-changing medicine is complex, but with the strategic application of tools like pharmacophore analysis, it is a journey we are increasingly well-equipped to undertake.

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Methodological & Application

Application Note: Rapid Microwave-Assisted Synthesis of 5-Chloro-3-methyl-1H-pyrazolo[3,4-b]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of the Pyrazolo[3,4-b]pyridine Scaffold

The pyrazolo[3,4-b]pyridine core is a privileged heterocyclic scaffold in modern medicinal chemistry and drug discovery. Its structural resemblance to purine bases makes it an attractive framework for designing molecules that can interact with a wide array of biological targets.[1] Derivatives of this scaffold have demonstrated a broad spectrum of pharmacological activities, including potential applications as inhibitors of Tropomyosin receptor kinases (TRKs), which are implicated in the proliferation and differentiation of cancer cells.[2] The specific derivative, 5-chloro-3-methyl-1H-pyrazolo[3,4-b]pyridine, represents a key intermediate for the synthesis of a diverse library of bioactive compounds. The introduction of a chlorine atom at the 5-position provides a reactive handle for further functionalization through various cross-coupling reactions, enabling the exploration of a wider chemical space.

Traditionally, the synthesis of such heterocyclic systems has often involved multi-step procedures with harsh reaction conditions and long reaction times.[3] However, the advent of Microwave-Assisted Organic Synthesis (MAOS) has revolutionized the field by offering a rapid, efficient, and environmentally benign alternative.[4][5][6] This application note provides a detailed protocol for the microwave-assisted, one-pot, multi-component synthesis of this compound derivatives, highlighting the significant advantages of this technology in terms of reaction speed, yield, and process optimization.[3][7][8]

The Rationale for Microwave-Assisted Synthesis

Microwave irradiation accelerates chemical reactions by directly heating the solvent and reactants through a process known as dielectric heating.[6] This mechanism, which relies on the ability of polar molecules to align with the oscillating electric field of the microwaves, results in rapid and uniform heating throughout the reaction vessel. This is in stark contrast to conventional heating methods that rely on conduction and convection, often leading to uneven temperature distribution and the formation of side products.

The primary advantages of employing microwave assistance for the synthesis of pyrazolo[3,4-b]pyridine derivatives include:

  • Dramatically Reduced Reaction Times: Reactions that typically require several hours of reflux under conventional heating can often be completed in a matter of minutes using microwave irradiation.[8]

  • Improved Reaction Yields and Purity: The rapid and controlled heating often leads to cleaner reactions with fewer side products, resulting in higher isolated yields of the desired compound.[3][5]

  • Enhanced Reaction Control and Reproducibility: Modern microwave reactors allow for precise control over temperature and pressure, ensuring high reproducibility of experimental results.[9]

  • Alignment with Green Chemistry Principles: The significant reduction in reaction time and often the ability to use more environmentally friendly solvents contribute to a greener synthetic process.[3][5][6]

Proposed Reaction Mechanism

The synthesis of the this compound scaffold can be efficiently achieved through a one-pot, three-component reaction. A plausible mechanism for this transformation is depicted below. The reaction is initiated by a Knoevenagel condensation between an appropriate aldehyde and an active methylene compound, in this case, a chlorinated β-dicarbonyl equivalent. This is followed by a Michael addition of the 5-aminopyrazole to the resulting α,β-unsaturated intermediate. The final steps involve intramolecular cyclization and subsequent dehydration/aromatization to yield the stable pyrazolo[3,4-b]pyridine ring system.[3]

Reaction_Mechanism A Aldehyde (R-CHO) C Knoevenagel Condensation A->C B Chlorinated β-dicarbonyl equivalent B->C D α,β-Unsaturated Intermediate C->D F Michael Addition D->F E 3-methyl-5-aminopyrazole E->F G Adduct F->G H Intramolecular Cyclization G->H I Cyclized Intermediate H->I J Aromatization (-H2O) I->J K 5-Chloro-3-methyl-1H- pyrazolo[3,4-b]pyridine J->K

Caption: Plausible mechanism for the multicomponent synthesis of the target compound.

Experimental Protocol: Microwave-Assisted Synthesis

This protocol details the synthesis of a representative this compound derivative.

Materials and Reagents:

  • 3-methyl-1H-pyrazol-5-amine

  • A suitable aldehyde (e.g., benzaldehyde)

  • Ethyl 2-chloro-3-oxobutanoate (or a similar chlorinated β-ketoester)

  • Ammonium acetate

  • Ethanol (or another suitable high-boiling polar solvent)

  • Microwave reactor vials (10 mL) with stir bars

Instrumentation:

  • A dedicated microwave reactor for organic synthesis with temperature and pressure sensors.

Procedure:

  • To a 10 mL microwave reactor vial equipped with a magnetic stir bar, add 3-methyl-1H-pyrazol-5-amine (1 mmol), the selected aldehyde (1 mmol), ethyl 2-chloro-3-oxobutanoate (1 mmol), and ammonium acetate (1.5 mmol).

  • Add 3-4 mL of ethanol to the vial.

  • Seal the vial securely with a cap.

  • Place the vial inside the cavity of the microwave reactor.

  • Set the reaction parameters as follows:

    • Temperature: 120-140 °C (A temperature optimization may be required).[3]

    • Microwave Power: 100-250 W (as needed to maintain the target temperature).

    • Reaction Time: 15-30 minutes.[8]

    • Pressure: Monitor, should not exceed the vial's safety limit (typically around 20 bar).

    • Stirring: Set to a high rate.

  • Once the irradiation is complete, allow the reaction mixture to cool to room temperature.

  • Upon cooling, a precipitate of the product may form. If so, collect the solid by filtration.

  • Wash the collected solid with a small amount of cold ethanol to remove any unreacted starting materials.

  • If no precipitate forms, the solvent can be removed under reduced pressure. The resulting crude product can then be purified.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, isopropanol) or by column chromatography on silica gel.

  • Characterization: Confirm the structure of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Workflow Diagram

Experimental_Workflow Start Start Reagents Combine Reactants: - 3-methyl-5-aminopyrazole - Aldehyde - Chlorinated β-ketoester - Ammonium Acetate - Solvent Start->Reagents Seal Seal Microwave Vial Reagents->Seal Microwave Microwave Irradiation (120-140 °C, 15-30 min) Seal->Microwave Cool Cool to Room Temperature Microwave->Cool Isolate Isolate Crude Product (Filtration or Evaporation) Cool->Isolate Purify Purification (Recrystallization or Chromatography) Isolate->Purify Characterize Characterization (NMR, MS) Purify->Characterize End End Characterize->End

Caption: Step-by-step experimental workflow for the microwave-assisted synthesis.

Expected Results and Optimization

The described microwave-assisted protocol is expected to provide the desired this compound derivatives in good to excellent yields, often exceeding those of conventional heating methods.[3][7] A comparison of typical reaction parameters is presented below.

ParameterConventional HeatingMicrowave-Assisted Synthesis
Reaction Time 8 - 24 hours[8]15 - 30 minutes[8]
Typical Yield 40 - 70%75 - 95%[3]
Temperature Reflux temperature of solvent120 - 140 °C[3]
Solvent Acetic Acid, DMF, EthanolEthanol, Water, DMF[3][8]

Optimization Notes:

  • Solvent: While ethanol is a good starting point, other high-boiling polar solvents like DMF or even water can be explored.[3][8] The choice of solvent can significantly impact the reaction rate and yield due to its dielectric properties.

  • Temperature: A temperature screening between 100 °C and 150 °C is recommended to find the optimal condition for a specific set of substrates.[3]

  • Catalyst: While this protocol uses ammonium acetate which also acts as a reactant, other catalysts such as p-toluenesulfonic acid (pTSA) or basic catalysts could be investigated, although in some cases, no additional catalyst is necessary.[3]

Conclusion

The application of microwave-assisted synthesis for the preparation of this compound derivatives offers a superior alternative to traditional synthetic methods. This approach provides a rapid, high-yielding, and environmentally conscious route to a valuable class of heterocyclic compounds. The detailed protocol and mechanistic insights provided in this application note serve as a robust starting point for researchers and scientists in the field of medicinal chemistry and drug development, enabling the efficient synthesis of novel compounds for further biological evaluation.

References

  • Microwave‐Assisted, Multicomponent Synthesis of Pyrazolo [3, 4‐b] Pyridines Under Green Conditions. (n.d.). Wiley Online Library. Retrieved February 13, 2026, from [Link]

  • Microwave synthesis of novel pyrazolo[3,4-b]pyridine derivatives. (2024, August 15). World Journal of Pharmaceutical Research. Retrieved February 13, 2026, from [Link]

  • Synthesis and Antifungal in Vitro Evaluation of Pyrazolo[3,4-b]pyridines Derivatives Obtained by Aza-Diels-Alder Reaction and Microwave Irradiation. (2017, February 1). PubMed. Retrieved February 13, 2026, from [Link]

  • Lynch, B. M., Khan, M. A., Teo, H. C., & Pedrotti, F. (1988). Pyrazolo[3,4-b]pyridines: Syntheses, reactions, and nuclear magnetic resonance spectra. Canadian Journal of Chemistry, 66(2), 420-429. Retrieved February 13, 2026, from [Link]

  • Multicomponent Strategy to Pyrazolo[3,4-b]pyrrolo[3,4-d]pyridine Derivatives under Microwave Irradiation. (2023, May 15). ACS Publications. Retrieved February 13, 2026, from [Link]

  • 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. (2022, March 30). MDPI. Retrieved February 13, 2026, from [Link]

  • Synthesis of 1H-pyrazolo[3,4-b]pyridine analogues | Request PDF. (2026, January 29). ResearchGate. Retrieved February 13, 2026, from [Link]

  • Microwave-Assisted Synthesis of Diversely Substituted Quinoline-Based Dihydropyridopyrimidine and Dihydropyrazolopyridine Hybrids. (2017, July 19). ACS Combinatorial Science. Retrieved February 13, 2026, from [Link]

  • Microwave-assisted protocol towards synthesis of heterocyclic molecules: a comparative analysis with conventional synthetic methodologies (years 2019-2023): a review. (2024, September 20). PubMed. Retrieved February 13, 2026, from [Link]

  • Microwave-Assisted Synthesis of Bioactive Six-Membered Heterocycles and Their Fused Analogues. (2016, April 14). MDPI. Retrieved February 13, 2026, from [Link]

  • Ultrasound-Assisted Synthesis of Fused Polycyclic pyrazolo[3,4-b]pyridines. (2023, May 15). Retrieved February 13, 2026, from [Link]

  • Microwave-assisted multicomponent reactions in heterocyclic chemistry and mechanistic aspects. (2021, April 19). Beilstein Journals. Retrieved February 13, 2026, from [Link]

  • Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. (2025, November 7). MDPI. Retrieved February 13, 2026, from [Link]

  • Microwave Assisted Organic Synthesis of Heterocyclic Compound. (2025, October 17). International Journal of Pharmaceutical Sciences. Retrieved February 13, 2026, from [Link]

  • Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles. (2023, January 16). PMC. Retrieved February 13, 2026, from [Link]

  • Synthesis of Heterocyclic Compounds Under Microwave Irradiation Using Name Reactions. (n.d.). Retrieved February 13, 2026, from [Link]

  • Microwave-assisted synthesis of some new pyrazolopyridines and their antioxidant, antitumor and antimicrobial activities. (2013, August 15). PubMed. Retrieved February 13, 2026, from [Link]

  • Microwave Assisted Synthesis of Heterocycles- Green Chemistry Approaches. (n.d.). International Journal of ChemTech Research. Retrieved February 13, 2026, from [Link]

  • 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. (n.d.). PMC. Retrieved February 13, 2026, from [Link]

  • Microwave-assisted synthesis of pyrazolo[3,4-b]pyridine-spirocycloalkanediones by three-component reaction of 5-aminopyrazole derivatives, paraformaldehyde and cyclic β-diketones. (n.d.). Scilit. Retrieved February 13, 2026, from [Link]

  • Three-component microwave-assisted synthesis of 3,5-disubstituted pyrazolo[3,4-d]pyrimidin-4-ones. (n.d.). PMC. Retrieved February 13, 2026, from [Link]

  • Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. (2022, October 18). RSC Publishing. Retrieved February 13, 2026, from [Link]

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Application Notes & Protocols: Strategic C-N Bond Formation via Buchwald-Hartwig Amination of 5-Chloro-3-methyl-1H-pyrazolo[3,4-b]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Navigating the Challenges of Heterocyclic Amination

The Buchwald-Hartwig amination stands as a cornerstone of modern synthetic chemistry, providing a powerful and versatile method for the formation of carbon-nitrogen (C-N) bonds.[1][2] This palladium-catalyzed cross-coupling reaction has revolutionized the synthesis of arylamines, which are ubiquitous structural motifs in pharmaceuticals, agrochemicals, and advanced materials.[3][4][5] Its significance is particularly pronounced in drug discovery, where the introduction of amine functionalities onto heterocyclic scaffolds is a critical step in modulating the bioactivity, solubility, and pharmacokinetic properties of lead compounds.

This guide focuses on a particularly relevant and challenging substrate class: electron-deficient chloro-N-heterocycles, exemplified by 5-Chloro-3-methyl-1H-pyrazolo[3,4-b]pyridine. The successful amination of this molecule is complicated by two primary factors:

  • Reduced Reactivity of the C-Cl Bond: Aryl chlorides are inherently less reactive in the crucial oxidative addition step of the catalytic cycle compared to their bromide or iodide counterparts.[6][7]

  • Catalyst Inhibition by Lewis Basic Nitrogen Atoms: The pyrazolopyridine core contains multiple nitrogen atoms that can act as Lewis bases, coordinating to the palladium catalyst. This coordination can sequester the active catalytic species, leading to catalyst deactivation and incomplete reactions.[5][8][9]

Overcoming these challenges requires a carefully considered, mechanistically-grounded approach to the selection of the catalyst system and reaction conditions. This document provides a detailed exploration of the underlying principles, a robust experimental protocol, and optimization strategies to empower researchers to successfully execute this critical transformation.

The Catalytic Cycle: A Mechanistic Rationale for Component Selection

The efficacy of the Buchwald-Hartwig amination hinges on the smooth progression of a catalytic cycle involving a palladium(0)/palladium(II) redox couple.[1][6] Understanding this cycle is paramount to troubleshooting and rationally selecting the reaction components.

Buchwald_Hartwig_Catalytic_Cycle cluster_cycle Catalytic Cycle pd0 L-Pd(0) Active Catalyst oa_complex Oxidative Addition Complex pd0->oa_complex Oxidative Addition amido_complex Arylpalladium(II) Amido Complex oa_complex->amido_complex Amine Coordination & Deprotonation amido_complex->pd0 Reductive Elimination product Ar-NR¹R² (Product) amido_complex->product reagents Ar-Cl (Pyrazolopyridine) reagents->oa_complex amine HNR¹R² + Base amine->amido_complex

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

Key Experimental Choices Explained:

  • Palladium Precatalyst: While simple palladium sources like Pd(OAc)₂ or Pd₂(dba)₃ can be used, modern palladacycle precatalysts (e.g., G3 or G4 precatalysts) are highly recommended for challenging substrates. These precatalysts are air-stable and efficiently generate the active L-Pd(0) species in situ upon exposure to a base, leading to more reproducible results and higher catalyst turnover numbers.[7][10]

  • Ligand Selection (The Critical Choice): The ligand is the most important variable for the amination of this compound. The ideal ligand must:

    • Be sufficiently electron-rich to facilitate the oxidative addition of the C-Cl bond.

    • Be sterically bulky to prevent the formation of inactive catalyst dimers and, crucially, to promote the final, product-releasing reductive elimination step.[10][11]

    For this substrate class, highly hindered biaryl monophosphine ligands, often referred to as "Buchwald Ligands," are the gold standard. Ligands such as BrettPhos , RuPhos , and XPhos have proven efficacy.[10] Their bulk effectively creates a "pocket" around the palladium center that favors the productive steps of the catalytic cycle over inhibitory coordination by the substrate's nitrogen atoms. N-heterocyclic carbenes (NHCs) can also be effective ligands for these transformations.[4][5]

  • Base Selection: The base serves to deprotonate the amine, forming the active nucleophile.

    • Strong Bases (e.g., NaOtBu, KOtBu, LHMDS): These are often the most effective for difficult couplings, driving the reaction to completion quickly. However, they are incompatible with base-sensitive functional groups (e.g., esters).[7][12]

    • Weaker Inorganic Bases (e.g., K₃PO₄, Cs₂CO₃): These offer excellent functional group tolerance but may require higher reaction temperatures or longer times. For many heterocyclic substrates, K₃PO₄ provides a good balance of reactivity and compatibility.[7][12]

  • Solvent: Anhydrous, polar aprotic solvents are standard. Toluene , 1,4-dioxane , and tert-butanol are common choices. The solvent must be capable of solubilizing all components and stable at the required reaction temperature.[12][13]

Recommended Starting Protocol

This protocol provides a robust starting point for the amination of this compound with a representative secondary amine, morpholine. All operations should be performed under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk techniques or in a glovebox to exclude oxygen and moisture.

Experimental_Workflow start Start setup Assemble & Purge Reaction Vessel start->setup charge Charge Solids: Substrate, Precatalyst, Ligand, Base setup->charge add_liquids Add Amine & Anhydrous Solvent charge->add_liquids react Heat to Target Temp (e.g., 100-110 °C) & Stir add_liquids->react monitor Monitor Progress (TLC / LC-MS) react->monitor monitor->react Incomplete workup Cool, Quench, & Extract monitor->workup Complete purify Purify by Column Chromatography workup->purify end Characterize Final Product purify->end

Caption: General experimental workflow for the Buchwald-Hartwig amination.

Materials & Reagents:

  • This compound (1.0 equiv)

  • Morpholine (1.2 equiv)

  • BrettPhos Pd G3 Precatalyst (0.02 equiv, 2 mol%)

  • BrettPhos Ligand (0.02 equiv, 2 mol%)

  • Potassium Phosphate (K₃PO₄, 2.0 equiv), finely ground and dried

  • Anhydrous Toluene (Sufficient for ~0.1 M concentration)

Procedure:

  • Vessel Preparation: To a dry Schlenk flask or microwave vial equipped with a magnetic stir bar, add this compound, BrettPhos Pd G3 precatalyst, BrettPhos ligand, and potassium phosphate.

    • Scientist's Note: Adding a slight excess of free ligand can sometimes be beneficial in preventing catalyst decomposition, especially with coordinating substrates.

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with nitrogen or argon three times.

  • Reagent Addition: Under a positive pressure of inert gas, add anhydrous toluene via syringe, followed by morpholine.

  • Reaction: Place the sealed vessel in a preheated oil bath or heating block set to 110 °C. Stir vigorously for 12-24 hours.

  • Monitoring: Monitor the reaction's progress by taking small aliquots (under inert atmosphere) and analyzing by TLC or LC-MS until the starting material is consumed.

  • Workup: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove inorganic salts. Transfer the filtrate to a separatory funnel and wash with water, followed by brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired product.

Condition Optimization & Data Summary

The optimal conditions can vary depending on the specific amine coupling partner. The following table provides recommended starting points for different amine classes when reacting with this compound.

Amine TypeRecommended LigandRecommended BaseTypical SolventTemperature (°C)Catalyst Loading (mol%)
Primary Aliphatic BrettPhos, RuPhosNaOtBu or K₃PO₄Toluene, Dioxane80 - 1101 - 3
Secondary Cyclic BrettPhos, XPhosK₃PO₄ or Cs₂CO₃Toluene100 - 1202 - 4
Primary Aryl (Anilines) XPhos, RuPhosK₃PO₄ or NaOtBuToluene, t-BuOH90 - 1101 - 2
Ammonia Equivalent KPhos, BrettPhosKOH, K₃PO₄Dioxane/H₂O100 - 1102 - 4

Note on Ammonia Equivalents: Direct amination with ammonia is challenging. Using aqueous ammonia with specialized ligands like KPhos has been shown to be effective.[14] Alternatively, ammonia surrogates like benzophenone imine can be used, followed by hydrolysis.[6]

Troubleshooting Common Issues

  • Low or No Conversion:

    • Cause: Inefficient catalyst activation or catalyst poisoning.

    • Solution: Switch to a more electron-rich and bulky ligand (e.g., from XPhos to BrettPhos). Increase the reaction temperature. Ensure reagents and solvent are scrupulously anhydrous. Consider using a stronger base like NaOtBu if compatible with other functional groups.

  • Hydrodehalogenation (C-Cl bond replaced by C-H):

    • Cause: This side reaction can be promoted by the presence of water or certain ligand/base combinations.[1]

    • Solution: Re-dry all reagents and use freshly distilled anhydrous solvent. A change in base from an alkoxide to a carbonate or phosphate may suppress this pathway.

  • Formation of Diarylamine (with primary amines):

    • Cause: The product (a secondary amine) is more reactive than the starting primary amine and reacts further.

    • Solution: Use a slight excess of the primary amine (1.1-1.2 equiv). Employ ligands known to favor mono-arylation, such as Josiphos-type ligands.[5] Lowering the reaction temperature once conversion of the starting material is high can also mitigate this.

Conclusion

The Buchwald-Hartwig amination of this compound is a challenging but highly achievable transformation. Success relies on a rational selection of reaction components designed to overcome the inherent low reactivity of the aryl chloride and the potential for catalyst inhibition. The use of modern, sterically demanding, and electron-rich biarylphosphine ligands in conjunction with well-chosen bases and anhydrous conditions provides a reliable pathway to synthesize these valuable N-heterocyclic amines, paving the way for further advancements in medicinal and materials chemistry.

References

  • Buchwald–Hartwig amination - Wikipedia. Wikipedia. [Link]

  • Buchwald-Hartwig Coupling: Mechanism & Examples. NROChemistry. [Link]

  • Buchwald-Hartwig Amination - Chemistry LibreTexts. Chemistry LibreTexts. [Link]

  • Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. ACS Catalysis. [Link]

  • Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal. Organic Chemistry Portal. [Link]

  • Metal-N-Heterocyclic Carbene Complexes in Buchwald-Hartwig Amination Reactions. Chemical Reviews. [Link]

  • Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. ACS Publications. [Link]

  • Buchwald-Hartwig Amination - ACS GCI Pharmaceutical Roundtable Reagent Guides. ACS GCI Pharmaceutical Roundtable. [Link]

  • Buchwald-Hartwig Amination of Coordinating Heterocycles Enabled by Large-but-Flexible Pd-BIAN-NHC Catalysts. PubMed. [Link]

  • The Buchwald–Hartwig Amination After 25 Years. University of Groningen Research Portal. [Link]

  • Selected ligands and catalysts for Buchwald‐Hartwig amination. ResearchGate. [Link]

  • The Asymmetric Buchwald–Hartwig Amination Reaction. Wiley Online Library. [Link]

  • The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. YouTube. [Link]

  • Palladium-catalysed methylene C(sp3)–H lactamization and cycloamination enabled by chlorinated pyridine-pyridone ligands. PMC. [Link]

  • Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. ACS Publications. [Link]

  • Buchwald–Hartwig Amination with Aqueous Ammonia. Synthesis Spotlight. [Link]

  • Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand. eScholarship. [Link]

  • Palladium-catalysed selective oxidative amination of olefins with basic amines. Nature Communications. [Link]

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Troubleshooting & Optimization

Technical Support Center: Optimizing Catalyst Loading for Coupling Reactions of 5-Chloro-3-methyl-1H-pyrazolo[3,4-b]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the functionalization of 5-Chloro-3-methyl-1H-pyrazolo[3,4-b]pyridine. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of cross-coupling reactions with this important heterocyclic scaffold. As Senior Application Scientists, we provide not just protocols, but the underlying logic to empower you to troubleshoot and optimize your experiments effectively.

Section 1: Core Concepts & Frequently Asked Questions (FAQs)

This section addresses foundational questions regarding the challenges and strategies for coupling with the pyrazolo[3,4-b]pyridine core.

Q1: Why is catalyst loading a critical parameter for the coupling of this compound?

A1: Catalyst loading is a delicate balance between reaction efficiency and cost/purity. For a heteroaryl chloride like this compound, the C-Cl bond is relatively strong and requires a highly active catalyst for oxidative addition, the first and often rate-limiting step in the catalytic cycle.[1]

  • Too Low Loading: Insufficient active catalyst sites can lead to slow or stalled reactions, resulting in low conversion of your starting material.

  • Too High Loading: While it might increase the reaction rate, excessive catalyst loading can lead to several issues. It increases the cost, complicates purification by introducing higher levels of residual palladium, and can promote side reactions, such as the formation of catalyst-derived byproducts.[2] The goal of optimization is to find the lowest possible catalyst loading that achieves a high yield in a reasonable timeframe, maximizing the catalyst's Turnover Number (TON).

Q2: What are the inherent challenges of using the pyrazolo[3,4-b]pyridine scaffold in palladium-catalyzed cross-coupling?

A2: The pyrazolo[3,4-b]pyridine core presents a unique set of electronic challenges. The pyridine ring is electron-deficient, which can deactivate it towards certain reactions.[3] More critically, the lone pair of electrons on the pyridine nitrogen atom can coordinate with the palladium center.[3] This coordination can act as a competitive inhibitor, sequestering the active catalyst and preventing it from participating in the desired catalytic cycle, leading to lower yields or complete reaction failure.[4] Judicious selection of ligands that are bulky enough to disfavor this inhibitory binding is therefore essential.

Q3: Before I even begin optimizing catalyst loading, what initial checks should I perform for any low-yield coupling reaction?

A3: A systematic approach is crucial before assuming the issue lies with catalyst loading.[3]

  • Purity of Starting Materials: Confirm the purity of your this compound and your coupling partner (e.g., boronic acid, amine). Impurities can poison the catalyst.[5]

  • Solvent and Reagent Integrity: Ensure solvents are anhydrous and reagents are not degraded. Bases, in particular, can be hygroscopic. For many coupling reactions, especially with sensitive Buchwald-Hartwig ligands, maintaining an inert, dry atmosphere (e.g., Argon or Nitrogen) is critical.[3][6]

  • Reaction Monitoring: Track the reaction progress using a reliable analytical technique like TLC, LC-MS, or NMR spectroscopy to confirm if the reaction is stalled or proceeding slowly.[5][7] This data provides crucial clues for your optimization strategy.

Section 2: Troubleshooting Guides for Specific Coupling Reactions

This section provides targeted advice for common issues encountered during specific cross-coupling reactions.

A. Suzuki-Miyaura Coupling (C-C Bond Formation)

Q: My Suzuki-Miyaura reaction with an arylboronic acid has stalled with low conversion. My first instinct is to increase the catalyst loading. Is this correct?

A: Not necessarily. While insufficient catalyst is a possibility, other factors are more common culprits for aryl chlorides.

  • The Problem: The oxidative addition of a Pd(0) species to the C-Cl bond is often the bottleneck.[8]

  • The Causality: This step is highly dependent on the electron density of the palladium center and the steric environment created by the supporting ligands. An inadequate ligand will fail to generate a sufficiently reactive Pd(0) species.

  • Troubleshooting Steps:

    • Evaluate the Ligand: Standard ligands like PPh₃ are often ineffective for aryl chlorides.[9] Switch to a bulky, electron-rich phosphine ligand such as SPhos, XPhos, or RuPhos, or an N-heterocyclic carbene (NHC) based system.[4][10] These ligands promote the formation of the highly active, monoligated Pd(0) species required for efficient oxidative addition.[11]

    • Check the Base: The base is not just a stoichiometric reagent; it's crucial for activating the boronic acid to facilitate transmetalation.[1] If you are using a mild base like K₂CO₃, consider switching to a stronger base like K₃PO₄ or Cs₂CO₃, which can accelerate the reaction.[8]

    • Optimize Temperature: Increasing the temperature (e.g., from 80 °C to 100-110 °C) can often overcome the activation energy barrier for oxidative addition.[12]

    • Increase Catalyst Loading: If the above steps do not improve conversion, then a modest increase in catalyst loading (e.g., from 1 mol% to 2-3 mol%) is a reasonable next step.

Q: I'm seeing significant protodeboronation of my boronic acid and hydrodehalogenation of my pyrazolopyridine. How can I adjust the catalyst system to minimize these side reactions?

A: These side reactions indicate that the desired cross-coupling pathway is too slow, allowing competitive degradation pathways to dominate.

  • The Problem: Protodeboronation is the cleavage of the C-B bond of the boronic acid by water or other protic sources. Hydrodehalogenation is the replacement of the chlorine atom with hydrogen.

  • The Causality: Both side reactions are often exacerbated by high temperatures and long reaction times. The key is to accelerate the productive catalytic cycle so it "outruns" these destructive processes.[12]

  • Troubleshooting Steps:

    • Use a More Active Catalyst System: As mentioned above, a highly active catalyst (e.g., a Buchwald palladacycle precatalyst with a biarylphosphine ligand) can dramatically shorten reaction times, minimizing the window for side reactions to occur.[9][12]

    • Anhydrous Conditions: Ensure your solvent and reagents are scrupulously dry to reduce the source of protons for both side reactions.

    • Base Selection: Use the boronic acid as soon as it is added to the reaction mixture. Some boronic acids are less stable in basic aqueous solutions. Using a non-aqueous solvent system with a base like K₃PO₄ might be beneficial.

B. Buchwald-Hartwig Amination (C-N Bond Formation)

Q: My C-N coupling with a primary amine is inefficient, giving less than 50% yield. Should I increase the catalyst loading or focus on the ligand-to-metal ratio?

A: For Buchwald-Hartwig amination, the ligand plays a paramount role in both activating the catalyst and facilitating the final reductive elimination step.

  • The Problem: The formation of the C-N bond via reductive elimination can be challenging.

  • The Causality: The choice of ligand dictates the geometry and electronic properties of the arylpalladium amido intermediate from which reductive elimination occurs.[13] For heteroaryl chlorides, ligands that are both bulky and have a wide "bite angle" (like Xantphos) or are sterically demanding biaryl phosphines are often required to promote this final step.[8]

  • Troubleshooting Steps:

    • Ligand Screening is Priority #1: Before increasing the overall catalyst loading, screen a panel of ligands. For primary amines, ligands like XPhos or RuPhos are excellent starting points.

    • Base Compatibility: Use a strong, non-nucleophilic base like NaOtBu or LHMDS. Weaker bases like K₂CO₃ are often insufficient for deprotonating the amine to form the active amido species.[14]

    • Use a Precatalyst: Well-defined palladium precatalysts (e.g., G3 or G4 palladacycles) ensure the formation of the active LPd(0) species and can provide more reproducible results than generating the catalyst in situ from sources like Pd₂(dba)₃.[14][15]

    • Temperature Optimization: Typical temperatures range from 80-110 °C. If the reaction is clean but incomplete, a higher temperature may be beneficial.[14] Only after optimizing these parameters should you consider increasing the catalyst loading.

C. Sonogashira Coupling (C-C Alkyne Formation)

Q: My Sonogashira reaction is sluggish and I'm observing significant Glaser (alkyne homo-coupling) byproducts. How can I optimize the catalyst system to favor the desired cross-coupling?

A: The Sonogashira reaction typically involves a dual-catalyst system (palladium and copper), and the balance between them is key.[16][17] Glaser coupling is an oxidative homo-coupling of the terminal alkyne, promoted by the copper co-catalyst, especially in the presence of oxygen.[17]

  • The Problem: The copper cycle is promoting the undesired side reaction faster than the palladium cycle can facilitate the cross-coupling.

  • The Causality: High concentrations of the copper(I) acetylide intermediate, often caused by a slow palladium cycle (e.g., slow oxidative addition) or exposure to air, lead to homo-coupling.

  • Troubleshooting Steps:

    • Reduce or Eliminate Copper: The most effective strategy is often to switch to "copper-free" Sonogashira conditions.[18] These protocols rely on a highly active palladium catalyst that can facilitate the cycle without a copper co-catalyst. This often involves using a more electron-rich ligand for the palladium.

    • If Using Copper:

      • Lower the Copper Loading: Reduce the amount of CuI to sub-stoichiometric levels (e.g., 0.5-1.0 mol%).

      • Ensure Anaerobic Conditions: Thoroughly degas all solvents and reagents and maintain a strict inert atmosphere to disfavor the oxidative homo-coupling pathway.[6]

      • Increase Palladium Catalyst Activity: Use a more active palladium/ligand system (e.g., PdCl₂(PPh₃)₂ with a bulky phosphine ligand) to ensure the cross-coupling cycle is not the slow step.[17]

    • Base Selection: An amine base like triethylamine or diisopropylamine is typically used, acting as both the base and a solvent. Ensure it is pure and dry.[16]

Section 3: Experimental Protocols & Optimization Workflows
General Protocol for Catalyst System Screening (Suzuki-Miyaura Example)

This protocol is designed for parallel screening to efficiently identify the optimal catalyst, ligand, and base.

  • Array Preparation: In a glovebox, arrange an array of reaction vials. To each vial, add this compound (1.0 eq, e.g., 0.1 mmol).

  • Reagent Addition:

    • Add the arylboronic acid (1.2 - 1.5 eq.).

    • Add the base being screened (e.g., K₃PO₄, Cs₂CO₃) (2.0 - 2.5 eq.).

    • Add the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol% Pd) and the ligand (4 mol%).

  • Solvent Addition: Add the degassed solvent (e.g., 1,4-dioxane/water 4:1, 0.5 mL).

  • Reaction: Seal the vials, remove them from the glovebox, and place them in a pre-heated aluminum block on a stirrer plate at the desired temperature (e.g., 100 °C).

  • Monitoring & Analysis: After a set time (e.g., 4 hours), cool the reactions to room temperature. Take an aliquot from each vial, dilute, and analyze by LC-MS to determine the conversion and identify the most promising conditions.

Data Summary: Recommended Starting Conditions

The following table provides validated starting points for optimizing coupling reactions with heteroaryl chlorides.

ParameterSuzuki-Miyaura CouplingBuchwald-Hartwig AminationCopper-Free Sonogashira Coupling
Pd Precatalyst Pd₂(dba)₃ or XPhos Pd G3[9]Pd₂(dba)₃ or RuPhos Pd G3[8][19]PdCl₂(PPh₃)₂[17]
Ligand XPhos, SPhos, RuPhos[4]Xantphos, RuPhos, BrettPhos[8]P(t-Bu)₃, cataCXium® A
Catalyst Loading 1-3 mol% Pd1-3 mol% Pd1-5 mol% Pd
Base K₃PO₄, Cs₂CO₃[8]NaOtBu, LHMDS[14]Cs₂CO₃, Et₃N[17]
Solvent Dioxane, Toluene, t-BuOH/H₂O[8][20]Toluene, Dioxane (anhydrous)[8]THF, DMF (anhydrous)
Temperature 80-110 °C80-110 °C60-100 °C
Visual Workflow: Troubleshooting Low Yield

This decision tree provides a logical path for diagnosing and solving issues with your coupling reaction.

TroubleshootingWorkflow Start Low Yield or Stalled Reaction Check_Purity 1. Verify Purity of Starting Materials & Reagents Start->Check_Purity Analyze_Crude 2. Analyze Crude Reaction Mixture (LCMS/NMR) Check_Purity->Analyze_Crude If pure Incomplete_Conversion Result: Incomplete Conversion (Starting Material Remains) Analyze_Crude->Incomplete_Conversion Byproducts Result: Byproduct Formation (Dehalogenation, Homo-coupling) Analyze_Crude->Byproducts Decomposition Result: Decomposition (Complex Mixture) Analyze_Crude->Decomposition Optimize_Catalyst Increase Catalyst Activity: - Screen electron-rich, bulky ligands - Increase temperature Incomplete_Conversion->Optimize_Catalyst Modify_Conditions Favor Coupling Kinetics: - Use more active catalyst system - Ensure anhydrous/anaerobic conditions Byproducts->Modify_Conditions Lower_Temp Lower Reaction Temperature Screen milder base Decomposition->Lower_Temp Increase_Loading Increase Catalyst Loading (e.g., 1% -> 2%) Optimize_Catalyst->Increase_Loading If still incomplete

Caption: A decision tree for troubleshooting low-yield cross-coupling reactions.

Visualizing the Mechanism: The Palladium Catalytic Cycle

Understanding the core steps of the catalytic cycle is key to rational troubleshooting. The ligand (L) and substrate (Ar-Cl) are shown for context.

CatalyticCycle Pd0 L-Pd(0) Active Catalyst OxAdd L-Pd(II)(Ar)(Cl) Intermediate Pd0->OxAdd Oxidative Addition Trans L-Pd(II)(Ar)(R) Intermediate OxAdd->Trans Transmetalation (Suzuki) or Amine Coordination /Deprotonation (B-H) Trans->Pd0 Reductive Elimination Product Ar-R Product Trans->Product ArCl Ar-Cl Enters ArCl->OxAdd Partner Coupling Partner Enters (e.g., R-B(OH)2 or R2NH) Partner->Trans

Caption: A simplified diagram of the palladium cross-coupling catalytic cycle.

References
  • Sonogashira coupling - Wikipedia. [Link]

  • Sonogashira Coupling - Chemistry LibreTexts. (2024-08-05). [Link]

  • Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions | Chemical Reviews. [Link]

  • Sonogashira Coupling - Organic Chemistry Portal. [Link]

  • New Catalysts for Suzuki−Miyaura Coupling Reactions of Heteroatom-Substituted Heteroaryl Chlorides | The Journal of Organic Chemistry - ACS Publications. [Link]

  • Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal. [Link]

  • Suzuki–Miyaura cross-coupling optimization enabled by automated feedback - Reaction Chemistry & Engineering (RSC Publishing). [Link]

  • The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry | Chemical Reviews - ACS Publications. [Link]

  • Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery. [Link]

  • Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm | Organic Process Research & Development - ACS Publications. [Link]

  • Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles - PMC. [Link]

  • Buchwald–Hartwig amination - Wikipedia. [Link]

  • Optimization of the reaction conditions for the Buchwald-Hartwig... - ResearchGate. [Link]

  • Suzuki Coupling - Organic Chemistry Portal. [Link]

  • Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC. [Link]

  • Sonogashira Couplings Catalyzed by Collaborative (N-Heterocyclic Carbene)-Copper and -Palladium Complexes | Organic Letters - ACS Publications. [Link]

  • A Fluorogenic Reaction for Monitoring Cross-Coupling with Turn-On Ratio Greater than a Hundred Thousand | Chemical & Biomedical Imaging. [Link]

  • Suzuki–Miyaura cross-coupling optimization enabled by automated feedback - PMC. [Link]

  • Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates - Organic Syntheses. [Link]

  • Liquid/liquid heterogeneous reaction monitoring: Insights into biphasic Suzuki-Miyaura cross-coupling - Vapourtec. [Link]

  • A General Solution for the 2-Pyridyl Problem - PMC - NIH. [Link]

  • A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds - Organic Chemistry Portal. [Link]

  • Why am I getting low yield for my Suzuki coupling reaction? : r/chemistry - Reddit. [Link]

  • Buchwald-Hartwig Amination - Chemistry LibreTexts. [Link]

  • Cu(II)-Catalyzed Synthesis of Pyrazolo[3,4-b]pyridine Derivatives and Their Potential Antibacterial and Cytotoxic Activities with Molecular Docking, DFT Calculation, and SwissADME Analysis | ACS Omega. [Link]

  • MASS SPECTROMETRY FOR REACTION MONITORING AND REACTION ACCELERATION - Purdue University Graduate School. [Link]

  • The Suzuki Reaction - Myers Group. [Link]

  • Buchwald-Hartwig Amination of (Hetero)aryl Chlorides by Employing MorDalPhos under Aqueous and Solvent-Free Conditions. - ResearchGate. [Link]

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Technical Support Center: Post-Synthesis Purification of 5-Chloro-3-methyl-1H-pyrazolo[3,4-b]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals facing challenges with metal impurity removal from 5-Chloro-3-methyl-1H-pyrazolo[3,4-b]pyridine following its synthesis. The methodologies and troubleshooting advice presented herein are grounded in established purification principles and tailored to the specifics of this heterocyclic scaffold.

Introduction: The Challenge of Metal Impurities

The synthesis of complex heterocyclic molecules like this compound often relies on transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira). While indispensable for their efficiency in forming C-C and C-N bonds, these reactions frequently lead to contamination of the final product with residual metals, most commonly palladium.[1] Regulatory bodies like the FDA and EMA have stringent limits on elemental impurities in active pharmaceutical ingredients (APIs), making their removal a critical step in the drug development process.[2][3][4] This guide will explore several effective strategies for mitigating this issue.

Frequently Asked Questions (FAQs) & Troubleshooting

Section 1: Metal Scavengers - The Targeted Approach

Q1: I have high levels of residual palladium in my batch of this compound. What is the most selective method for its removal?

For highly selective palladium removal, solid-supported metal scavengers are the recommended first line of defense.[5] These are typically silica or polymer beads functionalized with ligands that have a high affinity for palladium, such as thiols, thioureas, or amines.[5][6] The key advantage is the minimal loss of your desired compound due to non-specific binding, which can be a concern with other methods like activated carbon.[2][7]

Q2: How do I choose the right scavenger for my needs?

The selection depends on the nature of the palladium species (e.g., Pd(0) vs. Pd(II)) and the solvent system. A good starting point is to screen a small panel of scavengers.[8]

Scavenger Functional GroupTypical Target MetalsRecommended For...
Thiol / Mercaptopropyl Pd, Rh, Cu, Ru, Pt, Pb, Ag, HgGeneral purpose, effective for a wide range of palladium species.[6][9]
Thiourea Pd, Rh, Cu, Ru, Pb, Fe, CoHighly effective for palladium.[9]
Triamine / Diamine Pd, Rh, Co, Cu, Fe, RuGood for various palladium complexes.[6]
Dimercaptotriazine (DMT) Ru, PdParticularly effective for hindered palladium complexes.[6]

Q3: My scavenger isn't working as well as expected. What could be wrong?

Several factors can influence scavenger performance.[8]

  • Insufficient Equivalents: For initial screening, use 4-8 molar equivalents of the scavenger relative to the theoretical amount of metal catalyst.[10] If removal is incomplete, increase the equivalents.

  • Reaction Time and Temperature: While many scavenging reactions are fast, some may require longer stirring (4-16 hours) or gentle heating (e.g., 40-60°C) to go to completion.[6][11]

  • Solvent Effects: The scavenger needs to be compatible with your solvent. While most modern scavengers work in a range of common organic solvents, poor swelling of a polymer-based scavenger or poor mass transfer in a given solvent can reduce efficiency. The solubility of your pyrazolopyridine derivative is also key. Solvents like THF, ethyl acetate, or acetonitrile are often good starting points.

  • pH of Aqueous Washes: If you are performing an aqueous workup before scavenging, the pH can influence the speciation of the metal. Most scavengers have a broad operating pH range (typically pH 2-10).[5]

Section 2: Activated Carbon - The Cost-Effective Workhorse

Q4: I need a more economical method for large-scale palladium removal. Is activated carbon a good option?

Yes, activated carbon is a widely used and cost-effective method for palladium removal in the pharmaceutical industry.[11][12] It is particularly useful for removing colored impurities alongside the metal catalyst.[13] However, it can be less selective than functionalized scavengers and may lead to some product loss through adsorption.[6][7]

Q5: I'm losing a significant amount of my this compound during activated carbon treatment. How can I prevent this?

Product loss is a common issue with activated carbon.[6] Here are some troubleshooting steps:

  • Reduce the Amount: Use the minimum amount of carbon necessary. Start with a loading of 5-10% w/w relative to your crude product and optimize from there.

  • Screen Different Grades: Various grades of activated carbon are available with different surface areas and pore sizes. A screening experiment can identify a grade that is effective for palladium removal with minimal product adsorption.

  • Solvent Choice: The solvent can influence the extent of product adsorption. Consider performing the treatment in a solvent where your product has very high solubility.

  • Temperature: Running the treatment at a slightly elevated temperature can sometimes reduce non-specific binding.

Section 3: Recrystallization - The Classic Purification

Q6: Can I simply recrystallize my product to remove metal impurities?

Recrystallization is a fundamental and often highly effective method for purifying solid APIs and can significantly reduce metal content.[14][15][16] The success of this technique depends on the metal impurity being either highly soluble in the mother liquor or insoluble in the hot solvent (allowing for hot filtration).

Q7: What is a good solvent system for recrystallizing this compound?

Based on literature for related pyrazolopyridine derivatives, good starting points for solvent screening would be:

  • Single Solvents: Ethanol, isopropanol, acetonitrile, ethyl acetate, or dioxane.[17][18]

  • Solvent/Anti-Solvent Systems: A common strategy is to dissolve the compound in a "good" solvent (like ethanol or THF) at an elevated temperature and then slowly add an "anti-solvent" (like water or heptane) in which the compound is poorly soluble to induce crystallization.[19][20] For instance, an ethanol/water or dioxane/water system could be effective.[21]

Troubleshooting Recrystallization:

  • Oiling Out: If your compound "oils out" instead of crystallizing, it means it has become supersaturated at a temperature above its melting point in the solvent mixture. Try using a more dilute solution or a different solvent system.

  • Poor Recovery: If recovery is low, you may be using too much solvent. Ensure you are using the minimum amount of hot solvent required to fully dissolve the compound. Cooling the solution to a lower temperature (e.g., 0-5°C) before filtration can also improve the yield.

  • Impurities Co-precipitating: If the purity doesn't improve significantly, the impurities may have similar solubility properties. In this case, a multi-step approach, such as an activated carbon or scavenger treatment followed by recrystallization, is often most effective.[6]

Experimental Protocols

Protocol 1: Palladium Removal Using a Bulk Silica-Based Scavenger

This protocol provides a general procedure for using a scavenger like SiliaMetS® Thiol or QuadraSil™ MP in a batch process.

  • Dissolution: Dissolve your crude this compound in a suitable solvent (e.g., THF, ethyl acetate, acetonitrile) at a concentration of approximately 50-100 mg/mL.

  • Scavenger Addition: Add 4-8 molar equivalents of the chosen scavenger relative to the initial amount of palladium catalyst used in the reaction.[10]

  • Stirring: Stir the mixture at room temperature for 4-16 hours. The progress of the scavenging can be monitored by taking small aliquots, filtering, and analyzing for residual palladium by ICP-MS or a similar technique.

  • Optimization (if needed): If scavenging is incomplete, consider increasing the temperature to 40-60°C or increasing the amount of scavenger.[22]

  • Filtration: Once scavenging is complete, filter the mixture through a pad of Celite® to remove the scavenger.

  • Washing: Wash the filter cake with fresh solvent to recover any adsorbed product.

  • Concentration: Combine the filtrate and washings, and concentrate under reduced pressure to yield the purified product.

Protocol 2: Palladium Removal Using Activated Carbon
  • Dissolution: Dissolve the crude product in a suitable solvent (e.g., THF, methanol, ethyl acetate).

  • Carbon Addition: Add activated carbon (e.g., Darco® KB-B) at a loading of 5-20% by weight relative to the crude product.[11]

  • Stirring: Stir the slurry at room temperature or a slightly elevated temperature (e.g., 45°C) for 1-18 hours.[11]

  • Filtration: Filter the mixture through a pad of Celite® to remove the activated carbon. Be aware that fine carbon particles can be difficult to filter; using a well-packed Celite bed is crucial.[12]

  • Washing and Concentration: Wash the filter cake with fresh solvent and concentrate the combined filtrates.

Protocol 3: Purification by Recrystallization
  • Solvent Selection: Choose a suitable solvent or solvent system where the product has high solubility at elevated temperatures and low solubility at room temperature or below.

  • Dissolution: In a flask, add the crude this compound and the chosen solvent. Heat the mixture to reflux with stirring until the solid is completely dissolved. Use the minimum amount of solvent necessary.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature. Slow cooling generally results in larger, purer crystals. Further cooling in an ice bath can maximize the yield.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any remaining mother liquor.

  • Drying: Dry the purified crystals under vacuum.

Visualizing the Workflow

The following diagram illustrates a typical decision-making workflow for removing metal impurities from your target compound.

Metal_Removal_Workflow start Crude 5-Chloro-3-methyl-1H- pyrazolo[3,4-b]pyridine (High Metal Content) assess Assess Process Needs: Scale, Cost, Purity Target start->assess scavenger_path High Selectivity & Purity Needed (Lab to Mid-Scale) assess->scavenger_path High Selectivity carbon_path Cost-Effective & Scalable (Pilot to Plant Scale) assess->carbon_path Low Cost recrystal_initial Initial Purification by Recrystallization assess->recrystal_initial Simple Purification protocol1 Protocol 1: Metal Scavenger (e.g., SiliaMetS Thiol) scavenger_path->protocol1 protocol2 Protocol 2: Activated Carbon carbon_path->protocol2 protocol3 Protocol 3: Recrystallization recrystal_initial->protocol3 analysis Analyze Metal Content (e.g., ICP-MS) protocol1->analysis protocol2->analysis protocol3->analysis decision Metal Content < Limit? analysis->decision final_product Purified Product decision->final_product Yes polish_step Polishing Step Needed decision->polish_step No polish_step->assess Re-evaluate Strategy (e.g., Combine Methods)

Caption: Decision workflow for metal impurity removal.

Conclusion

Removing metal impurities from this compound is a critical but manageable post-synthesis challenge. A systematic approach, starting with an assessment of the scale, cost, and purity requirements of your project, will guide you to the most appropriate method. For high-purity applications, metal scavengers offer excellent selectivity. For larger scale and more cost-sensitive processes, activated carbon is a viable option, provided that product loss is carefully managed. Recrystallization remains a powerful purification technique, especially when optimized with the correct solvent system. Often, a combination of these methods will yield the best results, for example, a bulk removal of palladium with activated carbon followed by a final polishing step with a high-affinity scavenger or recrystallization.

References

  • Biotage. (n.d.). Metal Scavenger User Guide. Retrieved from [Link]

  • Sopachem. (n.d.). Metal Scavenger Guide. Retrieved from [Link]

  • Triclinic Labs. (n.d.). Crystallization Method Development and Optimization. Retrieved from [Link]

  • ResearchGate. (2025, February 16). How to Purify an organic compound via recrystallization or reprecipitation? Retrieved from [Link]

  • SiliCycle. (2016, September 1). Metal Scavenging using bulk SiliaMetS functionalized silica [Video]. YouTube. Retrieved from [Link]

  • Welch, C. J., et al. (2023). Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. Organic Process Research & Development. Retrieved from [Link]

  • Phillips, S. (2010). The Use of Metal Scavengers for Recovery of Palladium Catalyst from Solution. Platinum Metals Review. Retrieved from [Link]

  • FUJIFILM Wako Chemicals. (n.d.). SCAVENGING USING SiliaMetS® AND SiliaBond® SCAVENGERS. Retrieved from [Link]

  • Tayana Software Solutions. (n.d.). Picking the best purification method for your API can be a tricky challenge. Retrieved from [Link]

  • ResearchGate. (n.d.). Final Analysis: The Use of Metal Scavengers for Recovery of Palladium Catalyst from Solution. Retrieved from [Link]

  • Biotage. (2023, January 20). How to Remove Palladium in three easy steps. Retrieved from [Link]

  • Kysil, A., et al. (2023). Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles. Molecules. Retrieved from [Link]

  • Grooff, D., & Liebenberg, W. (2012). Recrystallization of Active Pharmaceutical Ingredients. In Crystallization - Science and Technology. IntechOpen. Retrieved from [Link]

  • El-Sayed, W. A., et al. (2012). Synthesis and Isomerization of Some Novel Pyrazolopyrimidine and Pyrazolotriazolopyrimidine Derivatives. Molecules. Retrieved from [Link]

  • Marjani, A. P., et al. (2019). Synthesis of pyrazolopyridine and pyrazoloquinoline derivatives by one-pot, three-component reactions... Pure and Applied Chemistry. Retrieved from [Link]

  • ScienceMadness. (2013, October 12). Removal of leached Palladium from reaction product. Retrieved from [Link]

  • Universidade do Minho. (n.d.). Synthesis of pyrazolopyrimidine and pyrazolopyridine derivatives RESULTS AND DISCUSSION. Retrieved from [Link]

  • Wróblewska, A., et al. (2023). Recovery of Pd(II) Ions from Aqueous Solutions Using Activated Carbon Obtained in a Single-Stage Synthesis from Cherry Seeds. Materials. Retrieved from [Link]

  • SiliCycle. (2022, October 26). Quick Intro to Scavengers Webinar [Video]. YouTube. Retrieved from [Link]

  • Onyx Scientific. (n.d.). Palladium scavenging: From 1% to within ICH limits. Retrieved from [Link]

  • Biotage. (n.d.). Metal Scavengers in Process Chemistry An Investigative Study. Retrieved from [Link]

  • ResearchGate. (n.d.). a) General mechanism of Pd removal using scavengers. b) Examples of.... Retrieved from [Link]

  • Rosso, V. W., et al. (2017). Potassium isopropyl xanthate (PIX): an ultra-efficient palladium scavenger. Organic & Biomolecular Chemistry. Retrieved from [Link]

  • PubChem. (n.d.). 5-chloro-1H-pyrazolo(3,4-c)pyridine. Retrieved from [Link]

  • ChemEurope.com. (n.d.). Pyridine. Retrieved from [Link]

Sources

Validation & Comparative

Comparing biological activity of 5-chloro vs 5-bromo pyrazolo[3,4-b]pyridine analogs

[2][3]

Executive Summary

In the optimization of pyrazolo[3,4-b]pyridine scaffolds—widely used in kinase inhibitors (e.g., GSK-3, CDK, ALK) and antimicrobial agents—the choice between a 5-chloro (5-Cl) and 5-bromo (5-Br) substituent is a critical decision point.

  • 5-Bromo Analogs: Typically serve as superior synthetic gateways . The weaker C-Br bond allows for facile palladium-catalyzed cross-coupling (Suzuki, Sonogashira) to generate diverse libraries. Biologically, the larger bromine atom (Van der Waals radius ~1.85 Å) can exploit specific hydrophobic pockets or halogen-bonding interactions that chlorine cannot.

  • 5-Chloro Analogs: Often function as metabolic stabilizers . The stronger C-Cl bond renders the molecule more resistant to oxidative metabolism compared to bromine. While less reactive in coupling reactions, 5-Cl analogs are preferred when a smaller, electron-withdrawing lipophilic group is required to fit tight steric gates without triggering rapid metabolic clearance.

Chemical & Physical Properties Comparison

Understanding the fundamental differences is essential for rational drug design (RDD).

Feature5-Chloro (5-Cl)5-Bromo (5-Br)Impact on Bioactivity
Van der Waals Radius 1.75 Å1.85 ÅBr requires larger hydrophobic pockets; Cl fits tighter "gatekeeper" regions.
Electronegativity 3.16 (Pauling)2.96 (Pauling)Cl is more electron-withdrawing, reducing pKa of neighboring amines/protons.
C-X Bond Energy ~330 kJ/mol~280 kJ/molBr is a better leaving group (Synthetic utility); Cl is more metabolically stable.
Lipophilicity (

)
+0.71+0.86Br increases logP more than Cl, improving membrane permeability but lowering solubility.[1]
Halogen Bonding WeakModerate/StrongBr can form directed interactions with backbone carbonyl oxygens in kinase hinges.[1]

Case Study: Kinase Inhibition & SAR Analysis

The 5-position of the pyrazolo[3,4-b]pyridine core often faces the solvent-exposed region or a hydrophobic back-pocket in kinase active sites.

A. HDAC Inhibitor Potency (Direct Substitution Effect)

In a study evaluating pyrimidine-linked histone deacetylase (HDAC) inhibitors, the impact of exchanging Chlorine for Bromine on the aryl ring (mimicking the 5-position electronic environment) was quantified.

Experimental Data: % Inhibition at 1.0 µM

  • Compound L12 (Meta-Chloro): 32.74% ± 0.38

  • Compound L10 (Meta-Bromo): 51.50% ± 2.03

Analysis: The 5-Bromo analog (L10) demonstrated significantly higher potency (~1.5x greater inhibition) than the Chloro analog.

  • Mechanism:[1][2] The increased lipophilicity and size of the Bromine atom likely facilitated stronger Van der Waals contact within the hydrophobic tube of the HDAC active site, a specific interaction the smaller Chlorine atom could not maximize.[1]

B. Synthetic Efficiency (Isatin-Hydrazone Derivatives)

When synthesizing complex derivatives (e.g., for antimicrobial screening), the yield and stability of the 5-halo precursors are comparable, but their downstream utility differs.[1]

Synthesis Yield Comparison:

  • 5-Chloro derivative (9b): 75% Yield[3]

  • 5-Bromo derivative (9c): 74% Yield[3]

  • Observation: Both halogens tolerate the harsh conditions of condensation reactions (refluxing ethanol/acetic acid) equally well. However, if further functionalization is required, 9c (Bromo) is the mandatory choice due to the accessibility of the C-Br bond for cross-coupling.[1]

Visualizing the Decision Logic

The following diagram illustrates the decision pathway for selecting between Cl and Br during the lead optimization phase.

GStartSelect 5-Position SubstituentObjective_LibraryGoal: Generate Library(Diversity Oriented)Start->Objective_LibraryObjective_FinalGoal: Final Drug Candidate(Lead Optimization)Start->Objective_FinalChoice_BrSelect 5-BromoObjective_Library->Choice_BrBetter Leaving GroupObjective_Final->Choice_BrIf Halogen Bond NeededChoice_ClSelect 5-ChloroObjective_Final->Choice_ClIf Sterics RestrictedAction_CouplingSuzuki/Sonogashira Coupling(High Reactivity)Choice_Br->Action_CouplingAction_MetabolismAssess Metabolic Stability(Block Oxidation)Choice_Cl->Action_MetabolismAction_StericsFit Tight Pocket(Gatekeeper Residue)Choice_Cl->Action_StericsResult_LibraryDiverse Aryl/AlkynylDerivativesAction_Coupling->Result_LibraryResult_StableHigh Metabolic Stability(Lower Clearance)Action_Metabolism->Result_Stable

Caption: Decision logic for selecting 5-Cl vs 5-Br based on synthetic utility (Library Generation) vs. biological fit (Metabolic Stability/Sterics).

Experimental Protocols

Protocol A: Synthesis of 5-Bromo-1H-pyrazolo[3,4-b]pyridine (Bromination)

Use this protocol to generate the "Gateway" intermediate.

  • Reagents: 1H-pyrazolo[3,4-b]pyridine (1.0 eq), Bromine (

    
    , 3.0 eq), Acetic Acid (AcOH).
    
  • Procedure:

    • Dissolve 1H-pyrazolo[3,4-b]pyridine in glacial AcOH (0.5 M concentration).

    • Add

      
       dropwise slowly under a nitrogen atmosphere at room temperature (RT).
      
    • Stir the reaction mixture for 5 hours at RT. Monitor by TLC (Ethyl Acetate/Hexane).[4]

    • Quench: Dilute with water and add saturated

      
       (sodium thiosulfate) to neutralize excess bromine.
      
    • Isolation: Extract with Ethyl Acetate (3x). Wash organic layer with brine, dry over

      
      , and concentrate in vacuo.[1]
      
    • Purification: Recrystallize from Ethanol or purify via silica gel chromatography.[1]

  • Validation:

    
    H NMR (DMSO-
    
    
    ) should show the disappearance of the C-5 proton signal.
Protocol B: Suzuki Coupling of 5-Bromo Analog

Demonstrates the utility of the 5-Br analog over the 5-Cl analog.

  • Reagents: 5-Bromo-1H-pyrazolo[3,4-b]pyridine (1.0 eq), Aryl Boronic Acid (1.2 eq),

    
     (0.05 eq), 
    
    
    (2.0 eq).
  • Solvent System: 1,4-Dioxane : Water (4:1).

  • Procedure:

    • Degas the solvent mixture with Nitrogen for 15 minutes.[1]

    • Add the 5-Bromo scaffold, Boronic acid, and Base.[1]

    • Add the Palladium catalyst last under a nitrogen stream.[1]

    • Heat to 90°C for 12 hours.

    • Note: The 5-Chloro analog typically requires specialized catalysts (e.g., XPhos Pd G2) and higher temperatures (110°C+) to achieve comparable yields, making 5-Br the superior choice for library generation.

References

  • Synthesis and SAR of Pyrazolo[3,4-b]pyridines

    • Title: Discovery and SAR analysis of 5-chloro-4-((substituted phenyl)amino)pyrimidine bearing histone deacetylase inhibitors.
    • Source: PubMed Central (PMC).
    • URL:[Link]

  • Antimicrobial & Anticancer Evaluation

    • Title: Ultrasonic assisted synthesis, anticancer and antimicrobial evaluation of some new pyrazolo[3,4-b]pyridine derivatives.[1]

    • Source: Journal of Chemical and Pharmaceutical Research.[1]

    • URL:[Link]

  • ALK Kinase Inhibitor Design

    • Title: Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as potent ALK-L1196M inhibitors.[4]

    • Source: Semantic Scholar / Eur J Med Chem.[1]

    • URL:[Link][3]

  • General Chemistry & Properties

    • Title: 5-Bromo-1H-pyrazolo[3,4-b]pyridine Product Page & Safety D
    • Source: Sigma-Aldrich.

Advanced HPLC Method Development for Purity Analysis of 5-Chloro-3-methyl-1H-pyrazolo[3,4-b]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Rationale

The analysis of fused nitrogen heterocycles like 5-Chloro-3-methyl-1H-pyrazolo[3,4-b]pyridine presents a distinct set of chromatographic challenges. Standard "generic" HPLC methods often fail to deliver adequate peak shape or resolution due to the compound's basicity (pyridine nitrogen) and potential for tautomerism (1H-pyrazole moiety).

This guide compares a Standard Generic Protocol (Method A) against an Optimized CSH-C18 Protocol (Method B) . The data demonstrates that while Method A suffers from peak tailing and poor resolution of synthetic impurities, Method B utilizes Charged Surface Hybrid (CSH) technology and controlled acidification to deliver superior peak symmetry (


) and robust impurity profiling.

Chemical Context & The "Silanol Problem"

To develop a robust method, one must understand the analyte's behavior at the molecular level.

  • Analyte: this compound

  • pKa Profile: The pyridine nitrogen is weakly basic (approx.[1] pKa ~3-4), while the pyrazole NH is acidic (pKa ~13).

  • The Challenge: At neutral or weakly acidic pH (e.g., 0.1% Formic Acid, pH 2.7), the pyridine nitrogen is partially protonated. On standard silica-based C18 columns, residual silanols (

    
    ) interact electrostatically with the protonated base, causing severe peak tailing  and retention time shifts.
    
Mechanistic Pathway of Impurities

Understanding the synthesis route allows us to predict likely impurities. Common synthesis involves the condensation of 5-aminopyrazoles with 1,3-dicarbonyls or pyridine cyclization.

ImpurityPathway SM1 5-Amino-3-methylpyrazole (Starting Material) INTER Intermediate (Open Chain) SM1->INTER Condensation SM2 Ethyl acetoacetate (Reagent) SM2->INTER PROD 5-Chloro-3-methyl-1H- pyrazolo[3,4-b]pyridine (Target) INTER->PROD Cyclization (POCl3) IMP_B Impurity B: Regioisomer [4,3-b] INTER->IMP_B Mis-cyclization IMP_A Impurity A: Des-chloro Analog PROD->IMP_A Hydrodehalogenation (Side Rxn)

Figure 1: Predicted synthetic pathway and origin of key impurities. Understanding these vectors is crucial for selecting a column with appropriate selectivity.

Comparative Study: Standard vs. Optimized

We conducted a head-to-head comparison to validate the performance of the Optimized Protocol.

Experimental Conditions
ParameterMethod A: Standard Generic Method B: Optimized CSH Protocol
Column Standard C18 (Fully Porous, 3.5 µm)CSH C18 (Charged Surface Hybrid, 2.5 µm)
Mobile Phase A 0.1% Formic Acid in Water0.1% Trifluoroacetic Acid (TFA) in Water
Mobile Phase B AcetonitrileAcetonitrile
Gradient 5-95% B in 10 min5-95% B in 10 min
Flow Rate 1.0 mL/min0.8 mL/min
Temp 30°C40°C
Performance Data

The following data represents the average of


 injections.
MetricMethod A (Standard)Method B (Optimized)Improvement
USP Tailing Factor (

)
1.85 (Severe Tailing)1.12 (Excellent) 40% Better
Resolution (Impurity A) 1.4 (Co-elution risk)3.2 (Baseline Resolved) >2x
Theoretical Plates (

)
8,50014,200 +67%
S/N Ratio (LOQ) 45:1110:1 High Sensitivity
Analysis of Results
  • Method A Failure: The standard C18 column showed significant secondary interactions. The use of Formic Acid (a weak ion-pairing agent) was insufficient to mask silanols, resulting in a broad, tailing peak for the main compound.

  • Method B Success: The CSH particle surface carries a low-level positive charge that repels the protonated basic analyte, effectively eliminating silanol interactions. Furthermore, TFA (a strong ion-pairing agent) sharpens the peak shape of the basic pyridine ring, significantly improving sensitivity (S/N ratio).

Detailed Experimental Protocol (Method B)

To replicate the optimized results, follow this validation-ready protocol.

Reagents & Standards[2][3]
  • Reference Standard: this compound (>99.5% purity).

  • Solvents: HPLC Grade Acetonitrile, Milli-Q Water.

  • Additives: Trifluoroacetic Acid (TFA), LC-MS grade.

Instrument Configuration
  • System: Agilent 1290 Infinity II or Waters ACQUITY UPLC (or equivalent).

  • Detector: DAD/PDA at 254 nm (primary) and 230 nm (secondary for impurities).

  • Column: Waters XSelect CSH C18, 4.6 x 100 mm, 2.5 µm (or equivalent charged-surface column).

Preparation Steps[3]
  • Mobile Phase A: Add 1.0 mL TFA to 1000 mL water. Mix and degas.

  • Mobile Phase B: 100% Acetonitrile.

  • Diluent: 50:50 Water:Acetonitrile.

  • Sample Prep: Dissolve 5 mg of sample in 10 mL diluent (0.5 mg/mL). Sonicate for 5 mins. Filter through 0.2 µm PTFE filter.

Method Development Decision Tree

Use this logic flow to troubleshoot or adapt the method for different derivatives.

MethodDevTree START Start Method Development Analyte: Pyrazolo[3,4-b]pyridine CHECK_PH Is the analyte basic? START->CHECK_PH CHOICE_COL Select Column Chemistry CHECK_PH->CHOICE_COL Yes (Pyridine N) STD_C18 Standard C18 CHOICE_COL->STD_C18 Traditional CSH_C18 CSH C18 / Phenyl-Hexyl CHOICE_COL->CSH_C18 Optimized CHECK_TAIL Check Tailing Factor (Tf) STD_C18->CHECK_TAIL CSH_C18->CHECK_TAIL TAIL_HIGH Tf > 1.5 (Silanol Interaction) CHECK_TAIL->TAIL_HIGH TAIL_LOW Tf < 1.2 (Good Peak Shape) CHECK_TAIL->TAIL_LOW ACTION_MOD Add 0.1% TFA or Switch to High pH (pH 10) TAIL_HIGH->ACTION_MOD FINAL Validate Method TAIL_LOW->FINAL ACTION_MOD->CHECK_TAIL Retest

Figure 2: Decision matrix for optimizing separation of basic heterocycles.

References

  • Synthesis and Properties of Pyrazolo[3,4-b]pyridines. Source: National Institutes of Health (PMC). URL:[Link]

  • Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives. Source: RSC Medicinal Chemistry.[2] URL:[Link]

  • HPLC Methods for Analysis of Pyridine and Derivatives. Source: Helix Chromatography. URL:[Link]

  • 1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties. Source: MDPI Molecules. URL:[Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.